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Foundational

Deconstructing the "Enviroxime Binding Site" on Enterovirus Protein 3A: From Genetic Locus to Host-Directed Mechanism

Target Audience: Virologists, Structural Biologists, and Antiviral Drug Development Professionals. Executive Summary For decades, the broad-spectrum enterovirus inhibitor enviroxime was presumed to directly bind the vira...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Virologists, Structural Biologists, and Antiviral Drug Development Professionals.

Executive Summary

For decades, the broad-spectrum enterovirus inhibitor enviroxime was presumed to directly bind the viral non-structural protein 3A. This assumption was driven by the consistent mapping of drug-resistance mutations (e.g., 3A-Ala70Thr) exclusively to the 3A coding region. However, modern chemoproteomics and reverse genetics have dismantled this paradigm. The "enviroxime binding site" on 3A is not a physical drug-binding pocket, but rather a genetic locus of resistance. The true target of enviroxime is the host lipid kinase Phosphatidylinositol 4-kinase III beta (PI4KB) . This whitepaper dissects the structural biology of enterovirus 3A, the mechanism of PI4KB inhibition, and the causal methodologies used to validate host-directed antiviral targets.

The Structural and Functional Anatomy of Enterovirus 3A

Enteroviruses (including Poliovirus, Rhinovirus, and EV-A71) completely reorganize host cell endomembranes to form replication organelles (ROs). The viral protein 3A is the primary architect of this membrane remodeling.

Structurally, 3A is a small, membrane-associated protein featuring a hydrophobic C-terminal domain that anchors it to the endoplasmic reticulum (ER) and Golgi membranes. Its N-terminal cytoplasmic domain acts as a highly conserved interaction hub. Rather than possessing enzymatic activity, 3A functions as a viral "adaptor" protein. It actively recruits critical host factors, primarily GBF1 (Guanine nucleotide exchange factor) and ACBD3 (Acyl-CoA-binding domain-containing protein 3)1[1].

By hijacking ACBD3, the 3A protein indirectly recruits PI4KB to the viral replication sites, driving the localized synthesis of Phosphatidylinositol 4-phosphate (PI4P). This lipid microenvironment is essential for the docking of the viral RNA-dependent RNA polymerase (3Dpol) and subsequent genome replication.

The Enviroxime Paradox: Genetic Locus vs. Physical Binding

In the 1990s, enviroxime was identified as a potent inhibitor of plus-strand viral RNA synthesis. Early virological studies isolated enviroxime-resistant poliovirus and rhinovirus mutants, mapping 100% of the resistance mutations to single amino acid substitutions in the 3A protein2[2].

This led to the widespread assumption that 3A contained an "enviroxime binding pocket." However, a paradox emerged: extensive biochemical and biophysical assays repeatedly failed to demonstrate any direct physical interaction between enviroxime and recombinant 3A or 3AB proteins 3[3]. The mutations (such as Ala70Thr in Poliovirus and V45A, I54F, H57Y in Coxsackievirus B3) did not alter a drug-binding site; they altered the protein-protein interaction interfaces of 3A 4[4].

Unmasking the True Target: Host PI4KB and Lipid Remodeling

The paradigm shifted when researchers discovered that several structurally unrelated cellular kinase inhibitors (e.g., GW5074, TTP-8307) induced the exact same 3A resistance mutations as enviroxime5[5].

Subsequent siRNA knockdown screens and in vitro kinase assays definitively proved that "major enviroxime-like compounds" are actually direct inhibitors of the host enzyme PI4KB 6[6].

The Mechanism of Action
  • Inhibition: Enviroxime binds the ATP-binding pocket of host PI4KB, shutting down its kinase activity.

  • Lipid Depletion: Without PI4KB activity, PI4P levels at the Golgi/RO membranes plummet.

  • OSBP Failure: Oxysterol-binding protein (OSBP) requires PI4P to exchange for cholesterol. Without PI4P, cholesterol is not shuttled to the viral replication organelle 7[7].

  • Replication Arrest: The lack of cholesterol and PI4P prevents the proper assembly of the viral replication complex.

How 3A Mutations Confer Resistance

If the drug targets a host protein, why do mutations map to the viral 3A protein? The mutations in 3A (e.g., Ala70Thr) represent a functional bypass. These mutations alter the conformation of 3A, allowing it to either:

  • Recruit mutant-specific alternative host factors to generate PI4P.

  • Function optimally at drastically reduced concentrations of PI4P and cholesterol. This is a classic example of allosteric pathway resistance , where the virus mutates its structural reliance on a host factor rather than mutating a direct drug-binding site.

G Viral3A Viral Protein 3A ACBD3 Host ACBD3 Viral3A->ACBD3 Recruits PI4KB PI4KIIIβ (PI4KB) ACBD3->PI4KB Activates PI4P PI4P Generation PI4KB->PI4P Phosphorylates PI OSBP OSBP PI4P->OSBP Binds Cholesterol Cholesterol Accumulation OSBP->Cholesterol Exchanges for PI4P RO Replication Organelle (RO) Cholesterol->RO Membrane Curvature Enviroxime Enviroxime Enviroxime->PI4KB Inhibits

Caption: Enterovirus 3A-mediated recruitment of PI4KB and the inhibitory mechanism of enviroxime.

Quantitative Data: Resistance and Pharmacological Profiles

To illustrate the cross-resistance phenotype, the following tables summarize the genetic and pharmacological data linking 3A mutations to PI4KB inhibitors.

Table 1: Common Enviroxime Resistance Mutations in Enterovirus 3A
Virus Strain3A MutationPhenotype / MechanismCross-Resistance Profile
Poliovirus (PV1)Ala70Thr (G5318A)Reduces dependency on host PI4KBGW5074, TTP-8307, PIK93
Coxsackievirus (CVB3)Val45Ala (V45A)Alters host factor interaction interfaceEnviroxime, GW5074
Coxsackievirus (CVB3)Ile54Phe (I54F)Bypasses PI4P depletionCompound 1, Enviroxime
Rhinovirus (RV14)Multiple (e.g., V45A)Restores RNA synthesis in drug presenceEnviroxime analogs
Table 2: Pharmacological Profile of Enviroxime-like Compounds
CompoundPrimary TargetEnterovirus EC50 (nM)PI4KB IC50 (nM)Direct 3A Binding?
EnviroximeHost PI4KB~50 - 300~100 - 200No
GW5074Host PI4KB / Raf~1000~800No
TTP-8307Host PI4KB~200~150No
AN-12-H5Host OSBP~400>10,000No

Experimental Methodologies: Validating Host-Directed Targets

To definitively prove that a compound targets a host factor rather than the viral 3A protein, researchers must employ a self-validating system of reverse genetics and chemoproteomics.

Protocol 1: Isolation and Reverse Genetic Validation of 3A Mutants

Causality Principle: Spontaneous mutations can occur anywhere in the viral genome during drug selection. Reverse genetics isolates the 3A mutation to prove it is necessary and sufficient for the resistance phenotype.

  • Viral Passaging: Infect HeLa cells with wild-type enterovirus at an MOI of 0.1 in the presence of sub-lethal concentrations of enviroxime (e.g., 0.1 μM).

  • Dose Escalation: Serially passage the virus, doubling the drug concentration upon the appearance of cytopathic effect (CPE), up to 2.0 μM.

  • Plaque Purification: Isolate individual viral clones via plaque assay to ensure genetic homogeneity.

  • Sanger Sequencing: Extract viral RNA, perform RT-PCR, and sequence the P2 and P3 genomic regions. Identify non-synonymous mutations in the 3A locus (e.g., A70T).

  • Reverse Genetics: Using a wild-type infectious cDNA clone plasmid (e.g., pT7-PV1), introduce the specific 3A mutation via site-directed mutagenesis.

  • Phenotypic Rescue: Transcribe the mutant RNA in vitro, transfect into naive cells, and perform an EC50 assay to confirm the mutation alone confers enviroxime resistance.

Protocol 2: Target Validation via siRNA Epistasis and Kinase Assays

Causality Principle: If enviroxime targets PI4KB, silencing PI4KB should mimic the drug's antiviral effect, and treating silenced cells with enviroxime should yield no additive effect.

  • siRNA Transfection: Transfect HeLa cells with 10 nM of validated PI4KB-targeting siRNA using Lipofectamine RNAiMAX. Incubate for 48 hours.

  • Viral Infection: Infect the knockdown cells with wild-type virus. Observe a significant drop in viral titer (mimicking enviroxime treatment).

  • Epistasis Check: Treat a subset of knockdown cells with enviroxime. The lack of further viral reduction confirms PI4KB is the primary target in the pathway.

  • In Vitro Kinase Assay: Incubate recombinant human PI4KB with ATP, phosphatidylinositol substrate, and varying concentrations of enviroxime. Measure lipid phosphorylation via ADP-Glo Kinase Assay to calculate the direct IC50, confirming physical inhibition of the host enzyme.

Workflow Step1 Viral Passaging (Increasing Enviroxime) Step2 Plaque Purification & RNA Extraction Step1->Step2 Isolate survivors Step3 Sanger Sequencing (Map to 3A Locus) Step2->Step3 Identify mutations Step4 Reverse Genetics (Confirm 3A Mutation) Step3->Step4 Validate causality Step5 siRNA Knockdown (Host PI4KB) Step4->Step5 Shift to host targets Step6 In Vitro Kinase Assay (Validate PI4KB Inhibition) Step5->Step6 Confirm mechanism

Caption: Workflow for isolating enviroxime-resistant mutants and validating host PI4KB as the true target.

Conclusion

The history of the "enviroxime binding site" serves as a critical cautionary tale in antiviral drug discovery. Phenotypic resistance mapping is a powerful tool, but it identifies the genetic locus of dependency, not necessarily the physical target of the drug. By integrating reverse genetics with host-targeted chemoproteomics, the field has successfully reclassified enviroxime from a direct-acting 3A inhibitor to a host-directed PI4KB inhibitor. This mechanistic clarity is now driving the development of next-generation, broad-spectrum enterovirus therapeutics that target the host lipid machinery with higher specificity and reduced toxicity.

References

  • Heinz, B. A., & Vance, L. M. (1995). The antiviral compound enviroxime targets the 3A coding region of rhinovirus and poliovirus. Journal of Virology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzdknfWY97E_eRIGU8n-UHoE88u0pgRFSoLSJpl6K4l4Mv92quw-sRLjaRebdCA-PuD_5uXKjHu3aZWjsP2Duzle8N46rzfljiVtmHD2JOl-5IG-vtqwlwEisRs3Z4QfzBmFg=]
  • Heinz, B. A., & Vance, L. M. (1996). Evidence that enviroxime targets multiple components of the rhinovirus 14 replication complex. Journal of Virology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNT8HPIA0XwoHQeZfoqqXUNJVbzuxztQlv_Fs0wYCw8_U9BGeWKzb87mv48tDtXOPXcjJCLlqhCvfRCMWkBCNtcxacbPgm31yp-In88QAhB0lXTwuPdOxgYc7TMoo_uFLVea3L]
  • Arita, M., Wakita, T., & Shimizu, H. (2009). Cellular kinase inhibitors that suppress enterovirus replication have a conserved target in viral protein 3A similar to that of enviroxime. Journal of General Virology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6Ea3TSBPq6fFiUVkIvGaeOQtawy_iNVxOUvNF_gZQiAcuvZWxVwHhbtnGCkqQx2pzakzgplajOO0XsJWMBN8VSTnJv-9kBdXQzMuwwgfUGQOClYOMdGOk3JRINZ7BAE3PEyMNFGhtZ7Z5blY7C7WswYEuB33JR03vEmo0X-vdVEEUolP1q8dbBHw=]
  • Arita, M., Kojima, H., Nagano, T., Okabe, T., Wakita, T., & Shimizu, H. (2011). Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity. Journal of Virology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9Ot-MqJpgID4eSwhObDpOg3FuhnJappot-4-qM6wQ5AlljXUfoKJe23pIoilitzYALrjQx2kGJ_N77VHy7AEm9O_V-v_U8qPGPgbxMH36jbnVD-1X-CRygI_5BU4hgG3klrhsNCp_I9SlYbE=]
  • van der Schaar, H. M., Leyssen, P., Thibaut, H. J., de Palma, A., van der Linden, L., Lanke, K. H., ... & van Kuppeveld, F. J. (2012). A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ. Antimicrobial Agents and Chemotherapy.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe5HV3Ty8f1ujSBpj2li0Ne1pHDjITHc4dnDhhPl-LYiuzgQNMJ2MeLIdJtyQufJrX6nvhVv0Evgxtyrl2YF__3mUoQbIg2emLi19QnmL6bpMXq-6r6LJAvV8gh6zKGoi3G4mrgkilHPGaECo=]
  • Arita, M., Kojima, H., Nagano, T., Okabe, T., Wakita, T., & Shimizu, H. (2013). Oxysterol-Binding Protein Family I Is the Target of Minor Enviroxime-Like Compounds. Journal of Virology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFScUBxUTsk9MhCrqDxRHtBegVolcpT9iTBb_1E9dHvI7Lco6LuYRC9V5pFAnE_tX49szqHZ-tiU0Ge6zGIwHyparYboONKIF-Rp1GfYUXT_gMtFZbMls0y9f9Vt8oxFuhxY4JVmwjhwa9Q570=]
  • Lyoo, H., van der Schaar, H. M., Dorobantu, C. M., Rabouw, H. H., Strating, J. R., & van Kuppeveld, F. J. (2019). Convergent evolution in the mechanisms of ACBD3 recruitment to picornavirus replication sites. PLOS Pathogens.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8VdSdXU_si9W6PCNeG0lhmO1XPkh8tJO7e0c3X2zIgb_W0lsFdPqNnBbIqlYGTGg5pB-74ulznitzSnZjON5XN35yh1_GhagnqaXqHWUAlyV_0idHiY0imNnxWqwoClinVyY1Uip44sO3BA85OCA2cP6eYByjbhO1fWpdlk-Mg7jILwxUU2Fn0ts=]

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Exploratory

A Technical Guide to Understanding and Characterizing Enviroxime Resistance in Picornaviruses

Prepared by: Gemini, Senior Application Scientist Abstract Enviroxime is a potent benzimidazole-based antiviral compound demonstrating significant in vitro activity against a broad range of picornaviruses, including rhin...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Enviroxime is a potent benzimidazole-based antiviral compound demonstrating significant in vitro activity against a broad range of picornaviruses, including rhinoviruses and enteroviruses.[1][2] Its development, however, has been hampered by the emergence of drug-resistant viral strains. This technical guide provides an in-depth analysis of the molecular mechanisms underlying enviroxime resistance, focusing on the genetic mutations that confer this phenotype. We will explore the compound's mechanism of action, detail the specific mutations in viral proteins that lead to resistance, and provide robust, field-proven methodologies for the in vitro selection, identification, and characterization of these resistant mutants. This document is intended for researchers, virologists, and drug development professionals engaged in the study of antiviral resistance and the design of next-generation picornavirus inhibitors.

Introduction to Enviroxime

Enviroxime, chemically known as (E)-2-amino-1-(isopropylsulfonyl)-6-(1-phenyl-1H-benzimidazol-2-yl)ethanone oxime, is a small molecule inhibitor with a notable history in antiviral research. It exhibits potent activity against the Picornaviridae family, a large and diverse group of non-enveloped, positive-sense single-stranded RNA viruses.[1] This family includes clinically significant human pathogens such as:

  • Human Rhinoviruses (HRV): The primary cause of the common cold.

  • Enteroviruses (EV): Including polioviruses, coxsackieviruses, and echoviruses, which are responsible for a range of illnesses from mild respiratory infections to severe neurological diseases like meningitis and poliomyelitis.[3][4]

Initial studies demonstrated that enviroxime could inhibit viral replication at nanomolar to low micromolar concentrations in cell culture.[5][6] However, its clinical efficacy was found to be limited, partly due to factors like poor water solubility and the rapid selection of resistant viral variants.[6] Despite these setbacks, enviroxime remains a critical tool for virologists, serving as a molecular probe to dissect the intricacies of picornavirus replication.[1][7]

Mechanism of Action: Targeting the Viral Replication Machinery

Unlike many antirhinovirus agents that target the viral capsid to prevent attachment or uncoating, enviroxime's activity is not associated with the capsid protein.[8][9] Instead, it inhibits a later stage in the viral life cycle, specifically viral RNA replication.[1][7]

Extensive research has identified the non-structural protein 3A and its precursor, 3AB , as the primary target of enviroxime.[1][3][7] The 3A protein is a small, membrane-associated protein that plays a crucial, albeit not fully elucidated, role in the formation of the viral replication complex.[3] These complexes are intricate structures formed from rearranged host cell membranes, which serve as the scaffold for viral RNA synthesis.[10]

Enviroxime's proposed mechanism involves the disruption of a critical function of the 3A protein. Evidence suggests that the compound preferentially inhibits the synthesis of the viral plus-strand RNA.[1][7] While a direct binding interaction between enviroxime and 3A has been difficult to demonstrate biochemically, the genetic evidence is overwhelming: nearly all mutations conferring resistance to enviroxime map to the 3A coding region of the viral genome.[1][7][11]

More recent studies have added a layer of complexity to this model, suggesting that enviroxime and similar compounds may also target a host factor, phosphatidylinositol 4-kinase III beta (PI4KB) .[10][12][13] PI4KB is a cellular enzyme essential for the integrity of the Golgi apparatus and is hijacked by enteroviruses to generate the lipid-rich membranes required for their replication organelles.[14] It is hypothesized that enviroxime may disrupt the interaction between the viral 3A protein and host PI4KB, thereby inhibiting the formation of a functional replication complex.[15]

cluster_HostCell Host Cell Cytoplasm cluster_ReplicationComplex Viral Replication Complex (Membranous Web) ER_Golgi ER/Golgi Membranes 3A Viral 3A Protein ER_Golgi->3A Anchors to PI4KB Host PI4KB PI4KB->3A Modifies Lipid Env. 3A->PI4KB Recruits 3D_Pol Viral 3D Polymerase 3A->3D_Pol Recruits Viral_RNA Viral RNA Template 3D_Pol->Viral_RNA RNA Synthesis Enviroxime Enviroxime Enviroxime->PI4KB May Inhibit Enviroxime->3A Inhibits Function

Caption: Proposed mechanism of Enviroxime action on the Picornavirus replication complex.

The Genetic Basis of Enviroxime Resistance

The primary driver of enviroxime resistance is the emergence of specific single-nucleotide substitutions in the viral genome that result in amino acid changes within the 3A protein.[1][7] These mutations are believed to alter the conformation of the 3A protein or its interaction with host factors, thereby preventing enviroxime from exerting its inhibitory effect.

Catalog of Key Resistance Mutations

Decades of research have identified a "hot spot" for resistance mutations within a non-structured region of the 3A protein, just preceding its C-terminal hydrophobic domain.[3] This region appears to be critical for the protein's function in replication. Below is a table summarizing key mutations identified in various picornaviruses.

Virus SerotypeAmino Acid Substitution in 3AReference(s)
Poliovirus (PV)Ala70Thr (A70T)[12][16]
Coxsackievirus B3 (CVB3)Val45Ala (V45A)[3]
Coxsackievirus B3 (CVB3)Ile54Phe (I54F)[3]
Coxsackievirus B3 (CVB3)His57Tyr (H57Y)[3]
Rhinovirus 14 (HRV-14)Tyr87His, Cys88Tyr, Val89Ala[17]
Multiple EnterovirusesMutations clustering around amino acid 30[18]

This table is not exhaustive but represents some of the most well-characterized resistance mutations.

Cross-Resistance

An important phenomenon observed is cross-resistance. Viruses selected for resistance to enviroxime often show reduced susceptibility to other compounds that target the 3A protein, even if they are structurally distinct.[3] For example, mutants resistant to the compound TTP-8307 were found to be cross-resistant to enviroxime, and sequencing revealed mutations in the same "hot spot" region of the 3A protein.[3] Similarly, mutants selected against cellular kinase inhibitors like GW5074 also harbor the A70T mutation in 3A and exhibit cross-resistance to enviroxime.[16][19] This strongly suggests a conserved mechanism of action and resistance centered on the function of the viral 3A protein.[16][19]

Methodologies for Resistance Characterization

A systematic approach is required to select, identify, and validate enviroxime resistance mutations. This workflow integrates cell culture-based viral selection with phenotypic and genotypic analyses.

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Protocols & Analytical Methods

Method

High-Throughput In Vitro Antiviral Screening Protocol: Evaluating Enviroxime and PI4KB Inhibitors Against Enteroviruses

Introduction & Mechanistic Grounding Enviroxime is a classic, potent antiviral compound originally discovered for its broad-spectrum activity against rhinoviruses and enteroviruses[1]. While early virology models hypothe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Enviroxime is a classic, potent antiviral compound originally discovered for its broad-spectrum activity against rhinoviruses and enteroviruses[1]. While early virology models hypothesized that enviroxime directly targeted the viral 3A protein, subsequent high-resolution mechanistic studies revealed that it is actually a potent inhibitor of the host lipid kinase Phosphatidylinositol 4-kinase III beta (PI4KB)[2][3].

During a successful enterovirus replication cycle, the viral 3A protein hijacks host machinery by recruiting PI4KB to replication organelles (ROs) via host factors such as GBF1 and Arf1[3]. Once localized to these membranes, PI4KB phosphorylates phosphatidylinositol (PI) to generate a PI4P-enriched membrane environment. This specific lipid landscape is strictly required to scaffold the viral RNA polymerase complex and facilitate viral RNA synthesis[3]. By competitively inhibiting PI4KB, enviroxime blocks the formation of these replication organelles, thereby halting the viral life cycle at the replication stage[2][3].

MoA EV Enterovirus Infection Prot3A Viral 3A Protein EV->Prot3A Translates PI4KB Host PI4KB Kinase Prot3A->PI4KB Recruits (via GBF1) PI4P PI4P Accumulation PI4KB->PI4P Phosphorylates PI RO Replication Organelle PI4P->RO Membrane Remodeling RNA Viral RNA Synthesis RO->RNA Scaffolds Polymerase Envx Enviroxime Envx->PI4KB Inhibits Kinase Activity

Mechanism of Action: Enviroxime inhibits host PI4KB, preventing viral replication organelle formation.

Assay Principle: Cytopathic Effect (CPE) Reduction

The gold standard for evaluating enviroxime and next-generation PI4KB inhibitors is the in vitro Cytopathic Effect (CPE) reduction assay[4][5]. Enteroviruses (e.g., EV-D68, EV-71) and rhinoviruses induce rapid cell lysis (CPE) in permissive cell lines such as HeLa Rh or Rhabdomyosarcoma (RD) cells[6].

The CPE reduction assay quantifies the ability of a compound to prevent this virus-induced cell death[5]. Cell viability is measured using a tetrazolium-based metabolic dye (such as MTS), which metabolically active cells reduce into a soluble, colored formazan product[4]. If a compound effectively inhibits viral replication, the host cells survive, and the absorbance signal remains high.

Experimental Workflow & Methodology

Workflow Day0 Day 0: Cell Seeding (HeLa Rh / RD) Day1_1 Day 1: Compound Addition (Enviroxime) Day0->Day1_1 Day1_2 Day 1: Viral Infection (Optimized MOI) Day1_1->Day1_2 1 hr Pre-incubation Day4_1 Day 4: Incubation (33°C - 37°C) Day1_2->Day4_1 Day4_2 Day 4: MTS Addition & Absorbance Readout Day4_1->Day4_2 Observe CPE

Step-by-step workflow for the in vitro Cytopathic Effect (CPE) reduction screening assay.

Step 1: Cell Seeding (Day 0)
  • Action : Harvest HeLa Rh or RD cells and seed at 1.5×104 cells/well in 100 µL of assay medium (e.g., MEM supplemented with 2% FBS) in a 96-well flat-bottom tissue culture plate[4][6].

  • Causality : Seeding density is critical. Cells must reach ~80-90% confluency by the time of infection. Using 2% FBS instead of the standard 10% growth medium slows cell division during the multi-day assay. This prevents overgrowth and subsequent nutrient depletion, which would cause spontaneous cell death and artificially lower the viability signal in the Cell Control wells[4].

Step 2: Compound Preparation and Pre-incubation (Day 1)
  • Action : Prepare a 3-fold serial dilution of enviroxime starting at a top concentration of 10 µM. Add 50 µL of the diluted compound to the designated wells. Incubate the plates for 1 hour at 37°C prior to viral infection[4].

  • Causality : Pre-incubating the cells with the inhibitor allows enviroxime to permeate the cell membrane and engage its intracellular target (PI4KB) before the rapid onset of the viral replication cycle. Furthermore, standardizing the DMSO concentration across all wells (strictly ≤0.5% ) ensures that any observed cytotoxicity is due to the compound itself, preventing solvent-induced artifacts[1].

Step 3: Viral Infection (Day 1)
  • Action : Inoculate the wells with 50 µL of the viral suspension (e.g., EV-D68 or HRV) at a pre-determined Multiplicity of Infection (MOI). For rhinoviruses and EV-D68, incubate the plates at 33°C–35°C with 5% CO₂[4][6]. For other enteroviruses (e.g., EV-71), incubate at 37°C[6].

  • Causality : The MOI must be strictly optimized to ensure exactly 100% CPE in the Virus Control (VC) wells by Day 3 or 4. An excessively high MOI will overwhelm the inhibitor, artificially shifting the EC₅₀ higher, while a low MOI results in incomplete cell death in the VC wells, drastically reducing the assay's dynamic range (Z'-factor). The lower incubation temperature (33°C–35°C) for rhinoviruses and EV-D68 is a critical environmental variable; it mimics the cooler environment of the human respiratory tract, which is optimal for their replication[4][6].

Step 4: Endpoint Readout via MTS Assay (Day 4)
  • Action : Once complete CPE is observed microscopically in the VC wells, add 20 µL of MTS/PMS reagent to each well. Incubate for 1–2 hours at 37°C, then measure absorbance at 490/498 nm using a microplate reader[4].

  • Causality : The MTS tetrazolium compound is bioreduced by cells into a colored formazan product. This conversion is accomplished by NADPH or NADH produced by dehydrogenase enzymes in metabolically active cells. Therefore, the quantity of formazan product (measured by absorbance) is directly proportional to the number of living cells, providing a highly quantitative measure of viral inhibition[4].

Self-Validating Systems (Trustworthiness)

To ensure the assay is a self-validating system, the following controls must be included on every screening plate to establish the assay window and verify compound integrity:

  • Cell Control (CC) : Cells + Medium + DMSO (No Virus, No Drug). Validates maximum cell viability (100% signal)[5].

  • Virus Control (VC) : Cells + Virus + DMSO (No Drug). Validates complete viral lethality (0% signal)[4].

  • Reference Drug Control : A well-characterized inhibitor, such as Rupintrivir (a potent 3C protease inhibitor), must be run in parallel. If the EC₅₀ of Rupintrivir deviates from historical baselines, the assay plate is deemed invalid[6][7].

Data Analysis & Expected Results

The antiviral activity is expressed as the concentration required to achieve 50% protection against virus-induced CPE (EC₅₀). The percentage of CPE inhibition is calculated using the following formula:

% CPE Inhibition=(ODCC​−ODVC​ODtest​−ODVC​​)×100

Where ODtest​ is the absorbance of the compound-treated well, ODVC​ is the average absorbance of the Virus Control, and ODCC​ is the average absorbance of the Cell Control[4].

Reference Antiviral Efficacy Data

The following table summarizes expected EC₅₀ and CC₅₀ (50% Cytotoxic Concentration) values for Enviroxime and control compounds against various enterovirus strains, providing a benchmarking standard for assay validation.

Virus StrainCell LineCompoundTargetEC₅₀ (µM)CC₅₀ (µM)Reference
Enterovirus D68 (EV-D68)RDEnviroximePI4KB0.01 - 0.3>100[6]
Enterovirus D68 (EV-D68)RDRupintrivir (Control)3C Protease0.002 - 0.005>100[6]
Enterovirus 71 (EV-71)RDPirodavirCapsid Binder0.78>100[6]
Rhinovirus 87 (RV-87)RDEnviroximePI4KB0.01 - 0.3>100[6]

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Application

Application Note: Preparation and Handling of Enviroxime Stock Solutions in DMSO for Antiviral Assays

Introduction & Mechanism of Action Enviroxime is a highly potent, substituted benzimidazole derivative that exhibits broad-spectrum antiviral activity against enteroviruses, including rhinoviruses, polioviruses, and coxs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanism of Action

Enviroxime is a highly potent, substituted benzimidazole derivative that exhibits broad-spectrum antiviral activity against enteroviruses, including rhinoviruses, polioviruses, and coxsackieviruses[1]. In drug development and virology research, enviroxime is primarily utilized as a selective inhibitor of the host lipid kinase Phosphatidylinositol 4-kinase type IIIβ (PI4KB) [2].

During infection, enteroviruses hijack host PI4KB via their viral 3A and 3AB proteins. This hijacking generates phosphatidylinositol 4-phosphate (PI4P)-enriched organelle membranes, which serve as essential structural platforms for the Viral Replication Complex (VRC)[3][4]. By inhibiting PI4KB, enviroxime disrupts the formation of these replication sites, thereby suppressing viral RNA synthesis[1]. Furthermore, recent studies have demonstrated that enviroxime also impedes Hepatitis C Virus (HCV) replication through a secondary mechanism involving the inhibition of PI3 kinases[5].

MOA Enviroxime Enviroxime (Antiviral Agent) PI4KB Host PI4KB (Lipid Kinase) Enviroxime->PI4KB Inhibits (IC50 ~60 nM) PI4P PI4P Lipid Enrichment PI4KB->PI4P Catalyzes VRC Viral Replication Complex (VRC) PI4P->VRC Recruits Viral 3A/3AB Replication Enterovirus RNA Replication VRC->Replication Enables

Mechanism of Action: Enviroxime inhibits PI4KB, preventing viral replication complex formation.

Physicochemical Properties & Experimental Causality

To design a self-validating experimental system, researchers must understand the physical constraints of the compound. Enviroxime is highly lipophilic; thus, attempting to dissolve it directly in aqueous buffers will result in precipitation, leading to inaccurate dosing and failed assays. Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory vehicle of choice, as it effectively solvates the benzimidazole and sulfonyl moieties without degrading the active pharmaceutical ingredient[6].

Quantitative Data Summary
PropertySpecificationExperimental Implication
CAS Number 72301-79-2 (or 63198-97-0)Ensure correct isomer/formulation is procured[1].
Molecular Formula C₁₇H₁₈N₄O₃SContains an oxime group susceptible to oxidation.
Molecular Weight 358.41 g/mol Required for accurate molarity calculations[2].
Solubility (DMSO) ~2.0 mg/mL (Clear solution)Max practical stock concentration is ~5.5 mM[2].
Storage (Solid) -20°C to 4°CProtect from light and moisture to prevent degradation.
Storage (Solvent) -80°C (Up to 1 year)Requires aliquoting to prevent freeze-thaw damage[7].

Protocol: Preparation of a 5 mM Enviroxime Stock Solution

A 5 mM stock solution requires a concentration of 1.79 mg/mL ( 5 mmol/L×358.41 g/mol=1.792 g/L ). This is intentionally kept below the 2.0 mg/mL clear solubility limit validated by commercial vendors[2] to ensure absolute dissolution and prevent micro-precipitates.

Required Materials
  • Enviroxime powder (Assay ≥98% HPLC)

  • Anhydrous DMSO (Cell culture grade, ≥99.9% purity)

  • Argon or Nitrogen gas source

  • Amber microcentrifuge tubes (sterile)

  • Vortex mixer and ultrasonic water bath

Step-by-Step Methodology
  • Temperature Equilibration: Remove the sealed vial of solid Enviroxime from the -20°C freezer. Allow it to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder. This introduces water into the DMSO stock, significantly reducing the compound's solubility and accelerating hydrolytic degradation.

  • Weighing: In a low-light environment, accurately weigh 1.79 mg of Enviroxime into a sterile, amber glass or polypropylene vial.

  • Solubilization: Add exactly 1.0 mL of room-temperature anhydrous DMSO to the vial.

  • Agitation: Vortex the suspension gently for 30–60 seconds. If the solution is not completely clear, place the vial in an ultrasonic water bath at room temperature for 1–2 minutes until no particulates remain.

  • Inert Gas Purging (Critical Step): Because the oxime moiety can slowly oxidize in solution, gently blow a stream of Argon or Nitrogen gas over the surface of the liquid for 10–15 seconds to displace ambient oxygen[6].

  • Aliquoting: Immediately divide the stock into 20 µL to 50 µL single-use aliquots in amber microcentrifuge tubes.

    • Causality: Enviroxime in solution is sensitive to repeated freeze-thaw cycles. Single-use aliquots create a self-validating system where each experiment utilizes pristine, uncompromised compound[7].

  • Storage: Transfer the aliquots to a -80°C freezer for long-term storage (up to 1 year) or -20°C for short-term use (up to 1 month)[7].

Workflow Weigh 1. Equilibrate & Weigh (Protect from light/moisture) AddDMSO 2. Add Anhydrous DMSO (Target: 5 mM / 1.79 mg/mL) Weigh->AddDMSO Dissolve 3. Vortex & Sonicate (Ensure clear solution) AddDMSO->Dissolve Purge 4. Purge with Argon/N2 (Prevent oxime oxidation) Dissolve->Purge Aliquot 5. Aliquot & Store at -80°C (Avoid freeze-thaw cycles) Purge->Aliquot

Step-by-step workflow for the preparation and storage of Enviroxime stock solution in DMSO.

In Vitro Application Workflow: Viral Plaque Reduction Assay

When utilizing the 5 mM stock for cell-based assays (e.g., evaluating rhinovirus replication in HeLa cells), strict attention must be paid to the final DMSO concentration.

Dilution Matrix

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium must never exceed 0.1% (v/v) .

Desired Final Assay Conc.Dilution Factor from 5 mM StockVolume of StockVolume of Culture MediaFinal DMSO %
5.0 µM 1:1,0001.0 µL999.0 µL0.1%
1.0 µM 1:5,0000.2 µL999.8 µL0.02%
100 nM 1:50,0001.0 µL of 500 µM intermediate999.0 µL0.002%
60 nM (Approx. IC50)[2]1:83,3331.0 µL of 300 µM intermediate999.0 µL<0.002%
Application Steps
  • Cell Seeding: Seed HeLa cells in a 6-well plate and incubate until 80-90% confluent.

  • Infection: Aspirate media, wash with PBS, and inoculate cells with the target enterovirus (e.g., Rhinovirus or Poliovirus) at the desired Multiplicity of Infection (MOI). Incubate for 1 hour to allow viral adsorption.

  • Compound Treatment: Thaw a single aliquot of the 5 mM Enviroxime stock at room temperature. Prepare intermediate dilutions in pure DMSO if necessary, then perform the final dilution directly into the overlay medium (e.g., DMEM containing agarose or methylcellulose) to achieve the target concentration (e.g., 60 nM to 1 µM).

  • Incubation & Readout: Replace the viral inoculum with the compound-containing overlay medium. Incubate for 48-72 hours, fix the cells, stain with crystal violet, and quantify plaque-forming units (PFUs) compared to a vehicle-only (0.1% DMSO) control.

References

  • PubChem. "Enviroxime | C17H18N4O3S | CID 5748733". National Institutes of Health (NIH). Available at:[Link]

  • Delang, L., et al. "PI4KIII inhibitor enviroxime impedes the replication of the hepatitis C virus by inhibiting PI3 kinases". Journal of Antimicrobial Chemotherapy, Oxford Academic. Available at:[Link]

  • Arita, M., et al. "Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity". Journal of Virology, ASM Journals. Available at:[Link]

  • Curovir AB. "Phosphatidylinositol 4-kinase III beta (PI4KB)". Curovir Pipeline. Available at: [Link]

Sources

Method

Application Note: Enviroxime Viral Plaque Reduction Assay for Enterovirus Inhibitor Screening

Audience: Researchers, Virologists, and Drug Development Professionals Application: Antiviral Screening, Host-Targeting Therapeutics, Lipid Kinase Inhibition Introduction & Mechanistic Rationale Enviroxime (LY122772) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Virologists, and Drug Development Professionals Application: Antiviral Screening, Host-Targeting Therapeutics, Lipid Kinase Inhibition

Introduction & Mechanistic Rationale

Enviroxime (LY122772) is a potent, broad-spectrum antiviral compound historically recognized for its profound inhibitory effects on the replication of enteroviruses and rhinoviruses [1]. While early studies suggested that enviroxime directly targeted the viral 3A coding region[2], advanced resistance mapping and lipidomic profiling have elucidated its true mechanism of action: it is a highly selective inhibitor of the host cell factor phosphatidylinositol 4-kinase type IIIβ (PI4KIIIβ) [3].

During infection, positive-sense RNA viruses drastically remodel host endomembranes to form specialized replication organelles (ROs). The viral 3A protein recruits host PI4KIIIβ to these membranes, leading to a localized surge in phosphatidylinositol 4-phosphate (PI4P). This PI4P gradient drives the oxysterol-binding protein (OSBP) to exchange PI4P for cholesterol, enriching the ROs with cholesterol essential for viral RNA synthesis [4]. By inhibiting PI4KIIIβ, enviroxime collapses this lipid trafficking pathway, effectively starving the virus of the structural platforms required for replication.

Mechanism EV Enterovirus Infection Protein3A Viral 3A Protein EV->Protein3A PI4K Host PI4KIIIβ Protein3A->PI4K Recruits PI4P PI4P Production PI4K->PI4P Catalyzes OSBP OSBP / Cholesterol Transport PI4P->OSBP Activates RO Replication Organelle (RO) Formation OSBP->RO Lipid Exchange Enviroxime Enviroxime Enviroxime->PI4K Inhibits

Mechanism of Enviroxime inhibiting PI4KIIIβ to block viral replication organelle formation.

Assay Principle: The Plaque Reduction Assay (PRA)

While high-throughput cytopathic effect (CPE) assays (e.g., MTS/PMS cell viability assays) are useful for primary screening, the Plaque Reduction Assay (PRA) remains the gold standard for quantifying the true antiviral efficacy ( EC50​ ) of a compound [5].

Causality in Experimental Design:

  • Immobilization via Overlay: Following viral adsorption, a semi-solid overlay (agarose or carboxymethylcellulose) is applied. This restricts the diffusion of newly released virions, forcing them to infect only adjacent cells. This localized cycle of infection and lysis creates distinct, quantifiable zones of cell death (plaques).

  • Direct Quantification: Unlike CPE assays which measure bulk metabolic activity, PRA counts discrete infectious units (Plaque Forming Units, PFU). This allows researchers to distinguish between compounds that merely delay cell death and those that actively reduce the infectious viral titer.

  • Crystal Violet Staining: Crystal violet selectively binds to the DNA and proteins of living, adherent cells. When the assay is fixed and stained, the intact monolayer appears dark blue/purple, while the viral plaques appear as clear, unstained lesions, providing high-contrast visualization for accurate counting.

Quantitative Data: Enviroxime Antiviral Efficacy

The following table summarizes the expected inhibitory concentrations of enviroxime across different viral strains when evaluated via Plaque Reduction or Yield Reduction Assays.

Virus StrainTarget Cell LineAntiviral Efficacy ( IC50​ / MIC)Reference
Poliovirus (PV-1) HeLa / L20B~60 ng/mL[6]
Rhinovirus (RV-14) HeLa 40 ng/mL[7]
Coxsackievirus (CV-B1) FL Cells~50 ng/mL[8]
Rubella Virus WISH / HeLa~125 ng/mL[6]

Experimental Methodology: Step-by-Step Protocol

Reagent Preparation
  • Enviroxime Stock: Dissolve enviroxime powder in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL. Store aliquots at -20°C. Causality: DMSO ensures complete solubility of the hydrophobic benzimidazole structure.

  • Overlay Medium: Prepare a 2X concentration of Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 4% Fetal Bovine Serum (FBS). Separately, prepare a 1.2% to 1.5% solution of low-melting-point agarose or carboxymethylcellulose (CMC) in sterile water. Autoclave the agarose/CMC.

  • Fixation/Staining Solution: 0.5% (w/v) crystal violet dissolved in 20% methanol and 4% formaldehyde.

Self-Validating Assay Controls

To ensure the integrity of the PRA, the following controls must be included in every plate:

  • Cell Control (CC): Uninfected cells treated with overlay medium only. Validates cell health and monolayer integrity.

  • Virus Control (VC): Infected cells treated with overlay medium lacking the drug. Validates the input viral titer (target: 50-100 PFU/well).

  • Vehicle Control: Infected cells treated with the maximum concentration of DMSO used in the drug dilutions (typically 0.5%). Validates that the solvent itself does not exhibit antiviral or cytotoxic effects.

Protocol Workflow

Step 1: Cell Seeding Seed permissive cells (e.g., HeLa or RD cells) into 6-well or 24-well tissue culture plates at a density that will yield a 90-95% confluent monolayer within 24 hours (approx. 1.5×105 cells/well for 24-well plates). Incubate at 37°C, 5% CO2​ .

Step 2: Viral Adsorption Aspirate the growth medium. Dilute the viral stock in serum-free DMEM to achieve approximately 50-100 PFU per well. Inoculate the cells with the virus (e.g., 100 µL/well for a 24-well plate). Incubate for 1 hour at 37°C with gentle rocking every 15 minutes. Causality: Serum-free conditions prevent serum proteins from interfering with viral attachment receptors.

Step 3: Compound Addition & Overlay During the adsorption period, prepare serial dilutions of enviroxime in the 2X DMEM. Warm the 2X DMEM and the 1.2% agarose to 42°C. Mix them in a 1:1 ratio to create a 0.6% agarose overlay containing the desired drug concentrations. After the 1-hour adsorption, carefully aspirate the viral inoculum. Wash the monolayer once with PBS to remove unbound virions. Immediately apply the agarose overlay (e.g., 500 µL/well) and allow it to solidify at room temperature for 15 minutes.

Step 4: Incubation Incubate the plates at 37°C, 5% CO2​ for 48 to 72 hours, depending on the viral strain's replication kinetics (e.g., 48h for Poliovirus, 72h for slower-growing enteroviruses).

Step 5: Fixation and Staining Once plaques are visible under a microscope, add 500 µL of the Fixation/Staining Solution directly on top of the agarose overlay. Incubate at room temperature for 2 hours. Causality: Formaldehyde inactivates the virus and fixes the cells to the plate, while crystal violet stains the intact cells.

Step 6: Plaque Counting and Analysis Gently remove the agarose plugs under running tap water. Allow the plates to air dry. Count the clear plaques against the purple background. Calculate the EC50​ using non-linear regression (curve fitting) software, defining the EC50​ as the concentration of enviroxime that reduces the plaque count by 50% relative to the Vehicle Control.

PRA_Workflow Seed 1. Cell Seeding (HeLa/RD) Infect 2. Viral Adsorption (1h at 37°C) Seed->Infect Treat 3. Enviroxime Addition (Serial Dilutions) Infect->Treat Overlay 4. Agarose Overlay (Immobilize Virus) Treat->Overlay Incubate 5. Incubation (48-72h) Overlay->Incubate Stain 6. Fixation & Staining (Crystal Violet) Incubate->Stain Count 7. Plaque Counting & EC50 Calculation Stain->Count

Step-by-step workflow of the Enviroxime viral plaque reduction assay.

References

  • A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosph
  • The antiviral compound enviroxime targets the 3A coding region of rhinovirus and poliovirus. asm.org.
  • Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity. nih.gov.
  • Direct-Acting Antivirals and Host-Targeting Approaches against Enterovirus B Infections: Recent Advances. mdpi.com.
  • In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68. nih.gov.
  • Antiviral Activity of Enviroxime Against Polio Virus and Rubella Virus in Tissue Culture. thieme-connect.com.
  • Enviroxime, 72301-79-2, 98 (HPLC), powder. sigmaaldrich.com.
  • ANTIVIRAL EFFECT OF THE COMBINATION OF ENVIROXIME AND DISOXARIL ON COXSACKIEVIRUS B1 INFECTION. sav.sk.
Application

Application Note: Utilizing Enviroxime as a PI4KIIIβ Inhibitor in Viral Replication Assays

Introduction & Mechanistic Rationale As a Senior Application Scientist, I frequently guide drug development teams in the design of host-targeted antiviral assays. Enviroxime is a classical, broad-spectrum antiviral compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently guide drug development teams in the design of host-targeted antiviral assays. Enviroxime is a classical, broad-spectrum antiviral compound originally discovered in the 1970s. Although its clinical development was halted due to poor pharmacokinetics and gastrointestinal side effects[1],[2], it remains a gold-standard pharmacological tool for studying viral replication[3].

Enviroxime exerts its antiviral effect by directly inhibiting phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ)[1],[2]. Positive-sense RNA viruses, such as Enteroviruses and Human Rhinoviruses (HRV), rely on their viral 3A protein to recruit host PI4KIIIβ to the Golgi apparatus[1],[4]. The localized kinase activity generates a phosphatidylinositol 4-phosphate (PI4P) enriched microenvironment. This lipid pool subsequently recruits oxysterol-binding protein (OSBP), which exchanges PI4P for cholesterol, driving the membrane remodeling necessary to form viral replication organelles[4],[3]. By inhibiting PI4KIIIβ, enviroxime collapses this lipid signaling cascade, halting viral RNA synthesis[1].

Mechanism V Viral Infection (e.g., Enterovirus) P3A Viral 3A Protein V->P3A Translation PI4K Host PI4KIIIβ P3A->PI4K Recruitment to Golgi PI4P PI4P Lipid Accumulation PI4K->PI4P Kinase Activity OSBP OSBP Recruitment (Cholesterol Exchange) PI4P->OSBP Lipid Binding RO Replication Organelle Formation OSBP->RO Membrane Remodeling ENV Enviroxime ENV->PI4K Inhibits

Figure 1: Mechanism of enviroxime disrupting PI4KIIIβ-mediated viral replication organelle formation.

Quantitative Profiling of Enviroxime

When designing assays, it is critical to benchmark your results against established pharmacological parameters. Enviroxime exhibits potent activity, but its efficacy varies depending on the viral species and the specific assay architecture. Interestingly, while enviroxime is highly active against Enteroviruses, its mechanism against Hepatitis C Virus (HCV) may also involve the inhibition of phosphoinositide 3-kinases (PI3Ks)[5],[6].

Target / VirusAssay ArchitectureEfficacy (IC50 / EC50)Key Resistance Mutations
PI4KIIIβ Kinase In vitro Enzymatic Assay~10 - 50 nMN/A (Host Target)
Enterovirus (CVB3) Cell-Based Infection~10 - 50 nM3A-V45A, 3A-H57Y
Human Rhinovirus Cell-Based Infection~100 - 500 nM3A-I42V
Hepatitis C (HCV) Subgenomic Replicon~100 - 700 nMNS3, NS4B, NS5A

Data synthesized from foundational virology and kinase profiling studies[1],[2],[5].

Experimental Workflows & Causality

A robust antiviral screening cascade must be self-validating. If a compound reduces viral titer, we must prove it is due to target engagement (PI4K inhibition) and not merely host cell cytotoxicity. The workflow below outlines a triaged approach: primary efficacy screening, cytotoxicity counter-screening, and orthogonal mechanistic validation.

Workflow S1 1. Seed Permissive Cells (e.g., HeLa, Huh7) S2 2. Infect with Virus/Replicon (MOI = 0.1 - 1.0) S1->S2 S3 3. Enviroxime Treatment (0.01 - 10 µM) S2->S3 S4 4. Incubation (16 - 48 h) S3->S4 S5 5a. Antiviral Readout (Luciferase / qPCR) S4->S5 Efficacy (EC50) S6 5b. Cytotoxicity Screen (Cell Viability Assay) S4->S6 Toxicity (CC50) S7 6. Target Validation (PI4P Confocal Imaging) S5->S7 Orthogonal Confirmation

Figure 2: Triaged experimental workflow for evaluating enviroxime in cell-based assays.

Detailed Step-by-Step Protocols

Protocol A: Cell-Based Viral Replicon Assay (Primary Efficacy)

Causality Insight: Using a subgenomic replicon expressing a luciferase reporter allows for high-throughput, quantitative measurement of RNA replication without the confounding variables of viral entry or egress.

  • Cell Seeding: Seed permissive cells (e.g., HeLa for Enterovirus, Huh7 for HCV) in a white, opaque 96-well plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Transfection/Infection: Transfect cells with the viral subgenomic replicon RNA. Expert Tip: For time-of-addition assays, stagger the introduction of enviroxime to prove the compound acts during the replication phase rather than during viral entry[4].

  • Compound Treatment: Prepare a 10-point dose-response curve of enviroxime in DMSO (final concentration 0.01 nM to 10 µM). Ensure final DMSO concentration does not exceed 0.5% to prevent solvent toxicity.

  • Incubation: Incubate for 24–48 hours depending on the replication kinetics of the specific virus.

  • Quantification: Lyse cells and add luciferase substrate (e.g., Bright-Glo). Read luminescence. Calculate the EC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Cytotoxicity Counter-Screen (Self-Validation)

Causality Insight: Host-targeted inhibitors can induce cell death, which artificially lowers viral replication signals. Establishing the CC50 (50% Cytotoxic Concentration) allows calculation of the Selectivity Index (SI = CC50 / EC50).

  • Parallel Plating: Setup an identical 96-well plate as in Protocol A, but mock-infect the cells.

  • Treatment: Apply the exact same enviroxime dose-response curve.

  • Viability Readout: After the 24-48 hour incubation, add an ATP-based cell viability reagent (e.g., CellTiter-Glo).

  • Analysis: Measure luminescence. A healthy assay should show enviroxime CC50 > 10 µM, confirming that the nanomolar antiviral effect is target-specific and not due to generalized toxicity[5].

Protocol C: Confocal Microscopy of PI4P (Orthogonal Validation)

Causality Insight: To definitively prove that enviroxime is working via PI4KIIIβ inhibition in situ, we must visualize the depletion of PI4P at the Golgi apparatus[1].

  • Preparation: Seed cells on glass coverslips and infect with the target virus (MOI = 1).

  • Treatment: Treat with 1 µM enviroxime for 4 hours.

  • Fixation & Permeabilization: Fix cells in 4% paraformaldehyde. Critical Step: Permeabilize using 20 µM digitonin (instead of Triton X-100) for 15 minutes. Digitonin selectively permeabilizes the plasma membrane while preserving intracellular lipid pools like PI4P.

  • Staining: Incubate with a primary anti-PI4P mouse monoclonal antibody, followed by an Alexa Fluor 488-conjugated secondary antibody.

  • Imaging: Mount coverslips and image via confocal microscopy. Enviroxime-treated cells will show a dramatic loss of the intense, punctate Golgi PI4P staining compared to vehicle controls[1].

References

  • A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ. Antimicrobial Agents and Chemotherapy. 1

  • Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo. Antimicrobial Agents and Chemotherapy. 2

  • PI4KIII inhibitor enviroxime impedes the replication of the hepatitis C virus by inhibiting PI3 kinases. Journal of Antimicrobial Chemotherapy. 5

  • Mechanism of Poliovirus Resistance to Host Phosphatidylinositol-4 Kinase III β Inhibitor. ACS Infectious Diseases. 4

  • PI4KIII inhibitor enviroxime impedes the replication of the hepatitis C virus. KU Leuven Lirias. 6

  • Replication and Inhibitors of Enteroviruses and Parechoviruses. Viruses (MDPI). 3

Sources

Method

measuring enviroxime antiviral activity via cytopathic effect (CPE) reduction

As a Senior Application Scientist, this document provides a comprehensive guide for researchers, scientists, and drug development professionals on measuring the antiviral activity of Enviroxime using a cytopathic effect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this document provides a comprehensive guide for researchers, scientists, and drug development professionals on measuring the antiviral activity of Enviroxime using a cytopathic effect (CPE) reduction assay. This application note moves beyond a simple recitation of steps to explain the scientific rationale behind the protocol, ensuring a robust and reproducible experimental design.

Introduction: Targeting Picornavirus Replication with Enviroxime

Enviroxime is a potent benzimidazole derivative recognized for its broad-spectrum activity against picornaviruses, a family of non-enveloped, positive-sense single-stranded RNA viruses that includes human rhinoviruses (the primary cause of the common cold) and various enteroviruses such as poliovirus and coxsackievirus.[1][2] The primary mechanism of action for Enviroxime involves the inhibition of viral RNA replication.[3] It specifically targets the viral non-structural protein 3A and its precursor, 3AB, which are essential components of the viral replication complex.[4][5][6] By disrupting the function of protein 3A, Enviroxime effectively halts the synthesis of new viral RNA, thereby preventing the propagation of the virus.[4]

The cytopathic effect (CPE) reduction assay is a cornerstone of in vitro antiviral testing. It is a reliable, cost-effective, and high-throughput compatible method for quantifying the ability of a compound to protect host cells from virus-induced damage and death.[7][8][9] This document provides a detailed, self-validating protocol to determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of Enviroxime, and subsequently calculate its Selectivity Index (SI) as a measure of its therapeutic window.

Assay Principle: Quantifying Protection from Viral Cytopathology

Viral infection of susceptible host cells often leads to morphological changes, detachment from the culture surface, and ultimately, cell lysis—a phenomenon collectively known as the cytopathic effect (CPE).[10] The CPE reduction assay leverages this observation to measure antiviral efficacy.

In the absence of an effective antiviral agent, the virus replicates unchecked, leading to the destruction of the cell monolayer (maximum CPE). In the presence of Enviroxime, viral replication is inhibited, the host cells are protected from CPE, and the monolayer remains intact. The degree of protection is proportional to the concentration of the antiviral compound. By measuring cell viability across a range of Enviroxime concentrations, a dose-response curve can be generated to calculate the EC₅₀—the concentration at which 50% of the viral CPE is inhibited.

cluster_0 Standard Viral Infection cluster_1 Infection with Enviroxime Treatment HostCells1 Host Cell Monolayer Virus1 Picornavirus CPE Viral Replication & Cytopathic Effect (CPE) Virus1->CPE Infection Death Cell Death (Monolayer Destroyed) CPE->Death HostCells2 Host Cell Monolayer Virus2 Picornavirus + Enviroxime NoCPE Replication Inhibited (No CPE) Virus2->NoCPE Infection Survival Cell Survival (Monolayer Intact) NoCPE->Survival

Figure 1: Core principle of the CPE reduction assay.

Materials and Reagents

Reagent/MaterialExample Supplier & Catalog No.Notes
Host Cell Line ATCC: HeLa (CCL-2), RD (CCL-136)Choose a cell line susceptible to the target picornavirus.[5][11]
Virus Stock ATCC or BEI Resourcese.g., Human Rhinovirus 14 (VR-284), Poliovirus 1 (VR-1551). Titer must be predetermined.
Enviroxime MedChemExpress (HY-100021)Prepare a high-concentration stock solution in DMSO.[1][5]
Cell Culture Medium Gibco: DMEM (11965092)Supplement as required for the specific cell line (e.g., with FBS, L-glutamine, Pen/Strep).
Fetal Bovine Serum (FBS) Gibco (26140079)Use a concentration appropriate for cell growth and maintenance (e.g., 10% for propagation, 2% for assay).
DMSO, ACS Grade Sigma-Aldrich (D2650)Vehicle for dissolving Enviroxime.
96-Well Flat-Bottom Plates Corning (3596)Tissue-culture treated, sterile.
Crystal Violet Solution (0.5%) Sigma-Aldrich (HT90132)For staining viable, adherent cells.
Methanol, ACS Grade Fisher Scientific (A412-4)For fixing cells.
Phosphate-Buffered Saline (PBS) Gibco (10010023)For washing cells.

Experimental Workflow

The overall process involves two parallel assays: one to determine the cytotoxicity of Enviroxime and one to determine its antiviral efficacy. This dual-assay approach is critical for calculating a meaningful Selectivity Index.

cluster_cc50 Cytotoxicity Assay (CC50) cluster_ec50 Antiviral Assay (EC50) start Start: Prepare Host Cell Suspension seed Seed Cells in 96-Well Plates start->seed incubate1 Incubate 24h (Allow Adherence) seed->incubate1 cc50_prep Prepare Enviroxime Serial Dilutions (in Assay Medium) incubate1->cc50_prep ec50_prep Prepare Enviroxime Serial Dilutions & Virus Inoculum incubate1->ec50_prep cc50_treat Add Compound Dilutions to Cells (No Virus) cc50_prep->cc50_treat incubate2 Incubate 48-72h (Until CPE in Virus Control) cc50_treat->incubate2 ec50_treat Add Compound & Virus to Cells (Include Controls) ec50_prep->ec50_treat ec50_treat->incubate2 stain Fix & Stain with Crystal Violet incubate2->stain read Wash, Dry, Solubilize Dye & Read Absorbance stain->read analysis Calculate % Viability & % Inhibition read->analysis curves Plot Dose-Response Curves (Non-linear Regression) analysis->curves results Determine CC50 & EC50 Calculate Selectivity Index (SI) curves->results

Sources

Technical Notes & Optimization

Troubleshooting

Mechanistic Grounding: How Enviroxime Interacts with Enteroviruses

Technical Support Center: Optimizing Enviroxime IC50 Assays for Enteroviruses Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Enviroxime IC50 Assays for Enteroviruses

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize in vitro antiviral assays for enviroxime and enviroxime-like compounds. This document synthesizes mechanistic theory with field-proven experimental causality to ensure your data is robust, reproducible, and self-validating.

To optimize an assay, one must first understand the biological system being measured. Enviroxime is a classic, broad-spectrum antienteroviral compound originally discovered for its potency against human rhinoviruses and enteroviruses[1]. Although its clinical development was ultimately halted due to poor pharmacokinetics and gastrointestinal side effects[2], it remains a gold-standard chemical probe in virology.

Mechanistically, enteroviruses hijack the host lipid kinase Phosphatidylinositol 4-kinase III beta (PI4KB) via their viral 3A protein[3][4]. This recruitment generates a phosphatidylinositol 4-phosphate (PI4P)-enriched lipid microenvironment on the endoplasmic reticulum, which is strictly required to scaffold viral Replication Organelles (ROs)[5]. Enviroxime acts by inhibiting PI4KB activity, thereby starving the virus of the PI4P lipids needed for RO formation[5]. Interestingly, prolonged exposure to enviroxime selects for compensatory resistance mutations specifically in the viral 3A protein, highlighting the intimate host-virus interaction at this node[6].

MOA EV Enterovirus Viral3A Viral 3A Protein EV->Viral3A Translates PI4KB Host PI4KB Kinase Viral3A->PI4KB Recruits PI4P PI4P Generation PI4KB->PI4P Phosphorylates RO Replication Organelles PI4P->RO Scaffolds Env Enviroxime Env->Viral3A Selects Mutants Env->PI4KB Inhibits Kinase

Fig 1: Enviroxime mechanism of action targeting PI4KB and viral 3A to block RO formation.

Standardized Protocol: Cytopathic Effect (CPE) Reduction Assay

The most reliable method for determining the half-maximal inhibitory concentration (IC50) of enviroxime is a self-validating Cytopathic Effect (CPE) reduction assay[7][8]. This system uses a metabolic viability readout (such as MTS or Neutral Red) to quantify the drug's ability to prevent virus-induced cell death[7][9].

Workflow S1 1. Seed Cells RD/HeLa S2 2. Dilute Drug Serial 1:3 S1->S2 S3 3. Infection Add EV + Drug S2->S3 S4 4. Incubation 48-72h, 37°C S3->S4 S5 5. Viability MTS Assay S4->S5 S6 6. Analysis IC50 & CC50 S5->S6

Fig 2: Step-by-step workflow for the enterovirus CPE reduction assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed permissive host cells (e.g., RD cells for EV-A71, HeLa for Rhinoviruses) at 1×104 cells/well in a 96-well plate[7][8]. Incubate overnight at 37°C with 5% CO2.

    • Causality: The density must yield a confluent monolayer at the time of infection. Sub-confluent cells will continue dividing during the assay, introducing severe baseline variability in metabolic readouts.

  • Compound Preparation: Prepare a 10 mM stock of enviroxime in 100% DMSO. Perform 1:3 serial dilutions in assay medium containing a reduced serum concentration (e.g., DMEM with 2% FBS)[8][9].

    • Causality: Reducing FBS from 10% to 2% minimizes the binding of the hydrophobic drug to serum proteins, yielding a more accurate in vitro IC50. Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity[9].

  • Viral Infection & Treatment: Aspirate the growth medium from the cell monolayer. Add the enviroxime dilutions to the wells. Immediately add the enterovirus suspension at a pre-optimized Multiplicity of Infection (MOI), typically between 0.01 and 0.1[7].

    • Causality: The MOI must be strictly calibrated so that the virus causes 90-100% CPE in untreated control wells within 48-72 hours[7]. Too high an MOI will artificially inflate the IC50; too low will collapse the assay's dynamic range.

  • Self-Validating Controls: A robust assay must include the following internal controls[7][8]:

    • Cell Control (CC): Cells + Medium only (Establishes 100% viability baseline).

    • Virus Control (VC): Cells + Virus + Medium (Establishes 0% viability baseline).

    • Cytotoxicity Control: Cells + Drug + Medium (Run on a parallel uninfected plate to calculate the 50% Cytotoxic Concentration, or CC50)[10].

  • Incubation & Readout: Incubate the plates at 37°C with 5% CO2 for 48-72 hours until complete CPE is observed in the VC wells[7][8]. Add the MTS/PMS reagent (or CellTiter-Glo) and incubate for an additional 1-2 hours[8]. Measure absorbance at 490 nm using a microplate reader[8].

  • Data Analysis: Calculate the percentage of antiviral activity using the formula: % Activity = (OD_Test - OD_VC) / (OD_CC - OD_VC) * 100[8]. Plot these values against the log of the compound concentration and fit to a non-linear regression curve to determine the IC50[7][8].

Quantitative Data Summary

The following table summarizes the expected IC50 and CC50 ranges for enviroxime across various enterovirus species based on historical literature and standardized assay conditions[1][6][9].

Enterovirus StrainOptimal Cell LineExpected IC50 (µM)Expected CC50 (µM)Selectivity Index (SI)
Poliovirus (PV1)HeLa / Vero0.10 - 0.50> 50.0> 100
Enterovirus A71 (EV-A71)RD / Vero0.50 - 2.00> 50.0> 25
Coxsackievirus B3 (CVB3)HeLa0.20 - 1.00> 50.0> 50
Human Rhinovirus (HRV)HeLa (Ohio)0.05 - 0.20> 50.0> 250

Troubleshooting & FAQs

Q1: Why is my IC50 curve shifting significantly between independent runs? A: This is almost always an artifact of inconsistent viral input (MOI) or cell passage number. If your viral titer degrades due to repeated freeze-thaw cycles, the effective MOI drops. A lower viral load makes the compound appear artificially more potent, shifting the IC50 lower. Always aliquot your virus stocks and re-titrate (using a TCID50 assay) regularly[11].

Q2: How do I ensure my IC50 represents true antiviral activity and not just host cell toxicity? A: You must calculate the Selectivity Index (SI), which is defined as the ratio of the 50% cytotoxic concentration to the 50% inhibitory concentration ( SI=CC50​/IC50​ )[10][11]. Because enviroxime targets a host kinase (PI4KB), it can induce cellular toxicity at higher concentrations. An SI value ≥10 is generally accepted as proof of a specific antiviral window[10]. This is why running a parallel, uninfected cytotoxicity plate is mandatory[10].

Q3: Enviroxime is precipitating in my assay medium. How do I fix this? A: Enviroxime is a highly hydrophobic molecule. Ensure your initial stock is dissolved in 100% DMSO[9]. When diluting the compound into the aqueous assay medium, perform the dilution rapidly with vigorous vortexing. If precipitation persists, warm the assay medium to 37°C before adding the compound, and ensure the final DMSO concentration does not exceed 0.5%[9]. Higher DMSO levels will cause solvent toxicity in sensitive lines like RD or Vero[11].

Q4: The Virus Control (VC) wells are not reaching 100% CPE by 72 hours. What went wrong? A: Enteroviruses are highly lytic. Incomplete CPE indicates either a loss of viral fitness or suboptimal cell culture conditions[8]. Check the pH of your assay medium; enteroviruses require a slightly acidic to neutral pH for optimal receptor-mediated endocytosis and uncoating. Alternatively, if your cells were seeded too densely, they may have entered senescence, downregulating the host metabolic factors (like PI4KB) required for robust viral replication.

References

  • Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - ASM Journals. 3

  • Bithiazole inhibitors of PI4KB show broad-spectrum antiviral activity against different viral families - CNR-IRIS. 1

  • Phosphatidylinositol 4-kinase III beta is a target of enviroxime-like compounds for antipoliovirus activity - PubMed. 4

  • Technical Support Center: Optimizing Antiviral Compound Concentration for Enterovirus Assays - Benchchem. 7

  • Enterovirus Replication Organelles and Inhibitors of Their Formation - Frontiers. 5

  • In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - NIH. 8

  • Synthesis, Antiviral Activity, and Biological Properties of Vinylacetylene Analogs of Enviroxime | Journal of Medicinal Chemistry - ACS Publications. 6

  • Antiviral activity in vitro of double combinations of enteroviral inhibitors - Frontiers Partnerships. 9

  • Antivirals blocking entry of enteroviruses and therapeutic potential - D-NB. 2

  • CC50/IC50 Assay for Antiviral Research - Creative Diagnostics.10

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential | Protocols.io. 11

Sources

Optimization

The Scientific Context: Why Enviroxime Requires Special Handling

Technical Support Center: Enviroxime Handling, DMSO Solubility, and In Vitro Assay Troubleshooting Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers strug...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Enviroxime Handling, DMSO Solubility, and In Vitro Assay Troubleshooting

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of hydrophobic small molecules in aqueous biological assays. This guide provides a self-validating, mechanistic framework for handling Enviroxime (LY122772), ensuring scientific integrity and reproducibility in your virology and kinase assays.

Enviroxime is a potent, broad-spectrum antiviral agent originally identified for its efficacy against enteroviruses and rhinoviruses[1]. Mechanistically, it exerts its antiviral effect by targeting the host factor phosphatidylinositol 4-kinase type IIIβ (PI4KB)[2]. Positive-sense single-stranded RNA viruses hijack PI4KB via viral proteins (like 3A) to accumulate phosphatidylinositol 4-phosphate (PI4P) lipids, which are essential for remodeling host membranes into viral replication organelles[3].

While highly potent (IC50 ~60 nM for PI4KB)[2], Enviroxime's physicochemical properties—specifically its hydrophobicity and reliance on Dimethyl Sulfoxide (DMSO) as a carrier solvent—create significant pitfalls. When its solubility limit is breached in aqueous media, the compound precipitates. This leads to artificial loss of efficacy (false negatives), optical interference in colorimetric assays, or localized cellular toxicity.

G EV Viral Infection (Enterovirus/HCV) Viral3A Viral 3A Protein Expression EV->Viral3A PI4KB PI4KB Recruitment & Activation Viral3A->PI4KB PI4P PI4P Lipid Accumulation PI4KB->PI4P RepOrg Viral Replication Organelles PI4P->RepOrg Env Enviroxime (Small Molecule) Env->PI4KB Blocks Kinase

Caption: Mechanism of Enviroxime: Blocking PI4KB to prevent PI4P accumulation and viral replication.

Physicochemical Properties & Solubility Data

To design a robust assay, you must first understand the physical limits of your compound. Below is a consolidated table of Enviroxime's properties.

Table 1: Enviroxime Physicochemical & Solubility Properties

PropertyValueCausality / Assay Impact
Molecular Weight 358.4 g/mol [4]Standard small molecule size; easily crosses cell membranes.
XLogP3 (Hydrophobicity) ~3.1Highly lipophilic. Drives the absolute requirement for organic solvents (DMSO) for initial solubilization.
Max DMSO Solubility 2 mg/mL (~5.5 mM)[2]Defines the upper limit of your master stock. Attempting higher concentrations risks precipitation upon cooling.
Aqueous Assay Limit ~100 µM[5]Critical Limit: Exceeding this in cell culture media (e.g., DMEM + FBS) causes micro-precipitation.

Troubleshooting FAQs

Q1: I am observing a plateau in my dose-response curve at concentrations above 50 µM. What is happening? Answer: You have likely exceeded the thermodynamic solubility limit of Enviroxime in your assay medium. In standard cell culture media, the solubility limit of Enviroxime is strictly capped at approximately 100 µM[5]. The Causality: When a hydrophobic drug precipitates, the actual concentration of dissolved, bioavailable drug in the medium stops increasing, regardless of how much stock you pipette into the well. This manifests as a flattened dose-response curve. Furthermore, micro-crystals can settle on the cell monolayer, causing localized membrane disruption and confounding cytotoxicity (CC50) readouts.

Q2: My cells are dying in both the vehicle control wells and the high-dose Enviroxime wells. How do I decouple compound toxicity from solvent toxicity? Answer: DMSO itself is cytotoxic and can induce apoptosis or differentiation in many cell lines used for virology (e.g., HeLa, Huh7) if the final concentration exceeds 0.5% - 1.0% (v/v). The Causality: To reach a 50 µM final assay concentration from a 5 mM stock, you must add 1% v/v DMSO. If your specific cell line is sensitive to 1% DMSO, the resulting cell death will be falsely attributed to Enviroxime. The Solution: Always normalize the DMSO concentration across all wells. The vehicle control must contain the exact same percentage of DMSO as your highest drug concentration well.

Table 2: Recommended Maximum DMSO Limits for Common Virology Cell Lines

Cell LinePrimary Virus AssayedMax Tolerated DMSO (v/v)
HeLa Rhinovirus / Poliovirus0.5%
Huh7 / Huh9-13 Hepatitis C Virus (HCV)0.5%
Vero Enteroviruses (CVB3)1.0%
RD Enterovirus A71 (EV-A71)0.5%

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, your protocol must include built-in validation steps to catch solubility issues before they ruin your assay.

G Start Prepare Enviroxime 5.5 mM DMSO Stock Dilute Make 2X Serial Dilutions in Aqueous Media Start->Dilute Check Microscopic Check for Precipitation? Dilute->Check Precip Crystals Observed Check->Precip Yes Clear Solution is Clear Check->Clear No Action1 Discard High Doses or Adjust DMSO % Precip->Action1 Action2 Transfer to Cell Plate & Add Virus Clear->Action2 Action1->Dilute

Caption: Decision tree for Enviroxime dilution and precipitation troubleshooting in cell assays.

Protocol A: Preparation of a Stable Enviroxime Master Stock
  • Equilibration: Allow the Enviroxime powder vial to equilibrate to room temperature in a desiccator. Opening a cold vial causes ambient moisture to condense on the powder, which will instantly ruin DMSO solubility.

  • Solubilization: Add anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial to achieve a 5 mM concentration (e.g., dissolve 1.79 mg in 1 mL DMSO)[4].

  • Homogenization: Vortex gently and sonicate in a room-temperature water bath for 2-3 minutes until the solution is completely clear.

  • Storage: Aliquot the stock into amber, low-bind microcentrifuge tubes (50 µL per aliquot) to minimize freeze-thaw cycles. Store at -20°C.

Protocol B: Setting up a Robust Enterovirus Cytopathic Effect (CPE) Assay

This protocol utilizes an "Intermediate Dilution Plate" to prevent localized precipitation spikes when adding drug to cells.

  • Cell Seeding: Seed HeLa or Vero cells in a 96-well plate at 1×104 cells/well in 100 µL of assay medium (e.g., DMEM + 2% FBS). Incubate overnight at 37°C, 5% CO2.

  • Intermediate Dilution Plate (The Critical Step): Do not add DMSO stock directly to the cell plate. In a separate V-bottom 96-well plate, create a 2X concentration serial dilution of Enviroxime in assay medium.

    • Method: If your target highest final concentration is 50 µM, your highest 2X concentration in the intermediate plate will be 100 µM.

    • DMSO Normalization: Ensure the assay medium used for the serial dilutions contains a constant percentage of DMSO (e.g., 2% DMSO in the 2X plate, which will become 1% in the final assay).

  • Visual Validation: Examine the intermediate plate under an inverted microscope at 10X magnification. Look for refractive micro-crystals or cloudiness in the highest concentration wells. If crystals are present, exclude these concentrations from your final EC50 calculation.

  • Infection & Treatment: Remove 50 µL of medium from the cell plate. Add 50 µL of virus inoculum (at the desired MOI) and 50 µL of the 2X Enviroxime dilutions from the intermediate plate.

  • Incubation & Readout: Incubate for 48-72 hours. Quantify cell viability using an MTS/PMS colorimetric assay to determine the EC50, ensuring the vehicle control (DMSO only) is used as the 100% viability baseline[6].

References

  • De Jong, A. S., et al. "Mutations in the Nonstructural Protein 3A Confer Resistance to the Novel Enterovirus Replication Inhibitor TTP-8307." Antimicrobial Agents and Chemotherapy. [Link]

  • Alidjinou, E. K., et al. "PI4KIII inhibitor enviroxime impedes the replication of the hepatitis C virus by inhibiting PI3 kinases." Journal of Antimicrobial Chemotherapy. [Link]

  • Heinz, B. A., and Vance, L. M. "The antiviral compound enviroxime targets the 3A coding region of rhinovirus and poliovirus." Journal of Virology.[Link]

  • Thibaut, H. J., et al. "Potential Use of Antiviral Agents in Polio Eradication." Emerging Infectious Diseases. [Link]

Sources

Troubleshooting

improving enviroxime stability during long-term storage at -20C

Welcome to the technical support center for enviroxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for improv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for enviroxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for improving the stability of enviroxime during long-term storage at -20°C. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity and efficacy of your enviroxime samples.

Introduction: The Challenge of Enviroxime Stability

Enviroxime is a potent antiviral compound belonging to the benzimidazole class of molecules.[1][2] While it is a valuable tool in virology research, its stability in solution, particularly during frozen storage, can be a significant concern. Degradation of enviroxime can lead to a loss of antiviral activity, resulting in inconsistent experimental outcomes and potentially compromising research data. This guide will delve into the factors affecting enviroxime's stability and provide actionable strategies to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid enviroxime?

For long-term stability, solid enviroxime powder should be stored at -20°C.[3][4] When stored properly as a solid, it can be stable for at least four years.[4]

Q2: I have prepared a stock solution of enviroxime in DMSO. How should I store it?

For optimal long-term stability of enviroxime in a DMSO stock solution, storage at -80°C is highly recommended, where it can be stable for up to six months.[3] If an -80°C freezer is unavailable, storage at -20°C is a common alternative; however, the stability is significantly reduced to approximately one month.[5] For short-term use, a DMSO stock solution can be stored at 4°C for up to two weeks.[3]

Q3: Why is -80°C storage preferred over -20°C for enviroxime solutions?

Lower temperatures slow down chemical reactions, including degradation pathways like hydrolysis and oxidation.[6] At -80°C, molecular mobility is significantly reduced compared to -20°C, which helps to better preserve the chemical integrity of enviroxime in solution over extended periods.

Q4: Can I repeatedly freeze and thaw my enviroxime stock solution?

It is strongly advised to avoid repeated freeze-thaw cycles.[7] Each cycle can introduce physical and chemical stresses on the compound, potentially leading to degradation and a decrease in its effective concentration.[8][9][10] It is best practice to aliquot the stock solution into single-use volumes.

Q5: What are the common signs of enviroxime degradation?

The most direct indicator of degradation is a loss of antiviral activity in your experiments. Visually, you might observe precipitation or a change in the color of your stock solution, although degradation can occur without any visible changes. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are required for a definitive assessment of purity and concentration.[11]

Troubleshooting Guide: Addressing Enviroxime Instability

This section provides a structured approach to troubleshooting common issues related to enviroxime stability.

Issue 1: Loss of Antiviral Activity in Experiments

If you observe a significant decrease or complete loss of enviroxime's expected antiviral effect, it is crucial to systematically investigate the potential causes.

A Observed Loss of Enviroxime Activity B Verify Experimental Controls (e.g., positive/negative controls, cell health) A->B C Prepare Fresh Enviroxime Dilutions from a New Aliquot of Stock Solution B->C D Re-run Experiment with Fresh Dilutions C->D E Activity Restored? D->E F Issue Likely with Previous Experimental Setup or Dilutions E->F Yes G Assess Stability of Enviroxime Stock Solution E->G No H Prepare a Fresh Stock Solution from Solid Enviroxime G->H I Perform a Dose-Response Experiment with Fresh and Old Stock Solutions H->I J Compare EC50 Values I->J K Old Stock Shows Reduced Potency J->K L Degradation of Stock Solution Confirmed. Discard Old Stock and Implement Improved Storage Practices. K->L

Caption: Troubleshooting workflow for loss of enviroxime activity.

Potential Cause Explanation Recommended Action
Degraded Working Dilutions Enviroxime at low concentrations in aqueous media used for cell culture is susceptible to degradation.Always prepare fresh working dilutions for each experiment from a frozen stock solution. Do not store or reuse diluted solutions.
Improper Storage of Stock Solution Storing enviroxime stock solutions at -20°C for extended periods or at 4°C for more than two weeks can lead to significant degradation.Store stock solutions at -80°C for long-term use.[3] For storage at -20°C, use within one month.[5]
Repeated Freeze-Thaw Cycles Each freeze-thaw cycle can cause the formation of ice crystals that can affect the local concentration and pH, accelerating degradation.[7][12]Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Contamination of Stock Solution Accidental introduction of water or other reactive substances into the stock solution can initiate degradation.Use sterile, high-purity DMSO for preparing stock solutions. Ensure proper aseptic techniques when handling solutions.
Issue 2: Precipitation Observed in Frozen Stock Solution

The appearance of precipitates in your enviroxime stock solution upon thawing is a clear indicator of potential stability or solubility issues.

  • Poor Solubility: Enviroxime has limited solubility in some solvents.[3][13] If the concentration of your stock solution is too high, it may precipitate out upon freezing and not fully redissolve upon thawing.

  • Degradation Products: The precipitate could be insoluble degradation products of enviroxime.

  • Attempt to Redissolve: Gently warm the solution to 37°C and vortex or sonicate to see if the precipitate redissolves.[14] If it does, consider preparing a lower concentration stock solution in the future.

  • Purity Check: If the precipitate does not redissolve, it is likely a degradation product. The solution should be discarded.

  • Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. The presence of water can reduce solubility and promote hydrolysis.

Protocols for Enhancing Enviroxime Stability

Protocol 1: Preparation of Stable Enviroxime Stock Solutions

This protocol details the best practices for preparing enviroxime stock solutions to maximize their stability.

Materials:

  • Enviroxime powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated balance and pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of enviroxime powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). To aid dissolution, you may gently warm the solution to 37°C and vortex.[3][14] Ensure the enviroxime is completely dissolved.

  • Aliquoting: Immediately after dissolution, aliquot the stock solution into single-use volumes in sterile cryovials. The volume of each aliquot should be sufficient for one experiment to avoid freeze-thaw cycles.

  • Storage: Tightly cap the vials and store them at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][5]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

Protocol 2: Lyophilization of Enviroxime for Long-Term Storage

For the highest long-term stability, especially for valuable or large batches of enviroxime, lyophilization (freeze-drying) is the recommended method.[11][15][16][17][18] This process removes the solvent, leaving a stable powder that can be stored for extended periods.

Principle of Lyophilization:

Lyophilization is a dehydration process that works by freezing the material and then reducing the surrounding pressure to allow the frozen water or solvent to sublimate directly from the solid phase to the gas phase.[11][15] This avoids the damaging effects of liquid-phase drying.

Caption: General workflow for the lyophilization of enviroxime.

Note on Excipients:

The addition of excipients is crucial for a successful lyophilization process.[19]

  • Cryoprotectants/Lyoprotectants (e.g., sucrose, trehalose): These sugars form an amorphous glassy matrix that protects the drug from stresses during freezing and drying.[19][20]

  • Bulking Agents (e.g., mannitol): These provide structural integrity to the lyophilized cake, preventing its collapse.[19][20]

The exact formulation and lyophilization cycle parameters need to be optimized for enviroxime. It is recommended to consult with a specialist or refer to detailed literature on lyophilization for small molecules.[16][21][22]

Understanding Degradation Pathways

While specific degradation pathways for enviroxime at -20°C are not extensively published, based on its benzimidazole structure, two primary mechanisms are likely:

  • Hydrolysis: The presence of amide-like and oxime functional groups in the enviroxime structure makes it susceptible to hydrolysis, especially if moisture is present in the solvent.[23][24][25]

  • Oxidation: The benzimidazole ring system can be prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.[6][23]

Visualizing Potential Degradation:

Enviroxime Enviroxime Hydrolysis Hydrolysis (cleavage of amide-like or oxime bonds) Enviroxime->Hydrolysis Moisture Oxidation Oxidation (modification of the benzimidazole ring) Enviroxime->Oxidation Oxygen, Light Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products

Caption: Potential degradation pathways for enviroxime.

To definitively identify degradation products, advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) would be required.[15][26][27] This would involve forced degradation studies where enviroxime is exposed to harsh conditions (e.g., acid, base, heat, light, oxidizing agents) to intentionally generate degradation products for identification.[18][23][28]

Conclusion

The stability of enviroxime during long-term storage at -20°C is a critical factor for obtaining reliable and reproducible experimental results. By understanding the factors that contribute to its degradation and implementing the best practices and protocols outlined in this guide—such as using high-purity solvents, aliquoting stock solutions, and storing them at -80°C or lyophilizing for long-term preservation—researchers can significantly enhance the stability of this important antiviral compound.

References

  • DC Chemicals. Certificate of Analysis Chemical Properties: Enviroxime.
  • RSC Publishing.
  • Uyttersprot, C., et al. (2013). The Thiazolobenzimidazole TBZE-029 Inhibits Enterovirus Replication by Targeting a Short Region Immediately Downstream from Motif C in the Nonstructural Protein 2C. PLoS ONE, 8(6), e66460.
  • Cold Spring Harbor Labor
  • Sigma-Aldrich. Enviroxime, ≥98% (HPLC), powder.
  • Lubiniecki, A., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Cayman Chemical.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Meridian Bioscience.
  • Vulcanchem. Enviroxime (63198-97-0) for sale.
  • Pikal, M. J., et al. (2011). Development of lyophilization cycle and effect of excipients on the stability of catalase during... AAPS PharmSciTech, 12(4), 1215–1223.
  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1239-1251.
  • Di Marco, A., et al. (2007). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Virology, 81(24), 13837-13845.
  • PhytoTech Labs. Preparing Stock Solutions.
  • MedchemExpress. Enviroxime (LY122772) | Antiviral Agent.
  • ResearchGate. Protocols for lyophilization and their efficacy for various samples....
  • Singh, S., & Panyam, J. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Journal of Pharmaceutical Sciences, 104(7), 2217-2230.
  • OpenWetWare. (2019).
  • Popa, A., et al. (2023).
  • Preprints.org. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents.
  • De Clercq, E. (2009). Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives. Antiviral Chemistry and Chemotherapy, 19(4), 155-164.
  • Popa, A., et al. (2023).
  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Schmidt, A. S. (2014). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 38(3).
  • Lee, J. E., et al. (2017). Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples.
  • Addgene. (2016). 5 Tips for Troubleshooting Viral Transductions.
  • Eker, H. E., et al. (2013). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Biochemia Medica, 23(1), 70-76.
  • Emulate Bio.
  • Microchem Laboratory. (2025). Freeze-Thaw Stability Testing.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Diana, G. D., et al. (1997). Synthesis, Antiviral Activity, and Biological Properties of Vinylacetylene Analogs of Enviroxime. Journal of Medicinal Chemistry, 40(9), 1355-1365.
  • Wang, Y., et al. (2021). Experimental Study on the Effect of Freeze—Thaw Cycles on the Mineral Particle Fragmentation and Aggregation with Different Soil Types. Minerals, 11(9), 924.
  • Thermo Fisher Scientific. Mammalian Cell Culture Basics Support—Troubleshooting.
  • Pintado-Serrano, M., et al. (2020). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 25(18), 4238.
  • D’Hont, J., et al. (2023). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Molecules, 28(10), 4125.
  • ATCC. (2025). How to Thaw and Recover Frozen Cell Stocks.
  • ResearchGate.
  • Ramadon, D., et al. (2024). Effect of Freeze-Thaw Cycles Method to Transfersome Characteristics for Growth Protein Encapsulation. International Journal of Technology, 15(1), 169.
  • Reubinoff, B. E., et al. (2006). Loss of viability during freeze-thaw of intact and adherent human embryonic stem cells with conventional slow-cooling protocols is predominantly due to apoptosis rather than cellular necrosis. Fertility and Sterility, 85(5), 1177-1184.
  • PlantGENE. (2024). FROZEN BACTERIAL STOCKS (Gelvin Lab Protocol).
  • Taylor & Francis. Hydrolysis reaction – Knowledge and References.
  • Encapsula NanoSciences.

Sources

Optimization

Technical Support Center: Reducing Background Noise in Enviroxime Kinase Inhibition Assays

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing lipid kinase assays to evaluate enviroxime and enviroxime-like compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing lipid kinase assays to evaluate enviroxime and enviroxime-like compounds.

Enviroxime is a potent broad-spectrum antiviral that halts enterovirus replication by targeting the host lipid kinase Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) [1]. By inhibiting PI4KIIIβ, enviroxime prevents the conversion of phosphatidylinositol (PI) to PI4P at the Golgi membrane, starving the virus of the lipid microenvironment required to build its replication organelles (ROs)[2]. However, evaluating this mechanism in vitro using fluorescence or luminescence-based lipid kinase assays is notoriously prone to high background noise. This guide provides field-proven, mechanistically grounded solutions to isolate the true kinetic signal of your compounds.

G Enterovirus Enterovirus Infection Viral3A Viral Protein 3A (Recruitment) Enterovirus->Viral3A PI4K Host PI4KIIIβ (Lipid Kinase) Viral3A->PI4K Hijacks PI4P PI4P (Golgi Membrane) PI4K->PI4P Phosphorylates PI Enviroxime Enviroxime (Inhibitor) Enviroxime->PI4K Blocks PI Phosphatidylinositol (PI) PI->PI4P OSBP OSBP (Lipid Transfer) PI4P->OSBP Recruits RO Replication Organelle (RO) Formation OSBP->RO Cholesterol Swap

Mechanism of enviroxime targeting host PI4KIIIβ to block enterovirus replication organelle formation.

Core Troubleshooting & FAQs

Q1: Why is my basal ATP consumption so high even without the lipid substrate?

The Causality: PI4KIIIβ is frequently expressed in Spodoptera frugiperda (Sf9) insect cells to ensure proper eukaryotic folding. However, Sf9 preparations often co-purify with endogenous insect ATPases or background kinases. In an ADP-detection assay (like Transcreener ADP2), these contaminants continuously hydrolyze ATP, creating a high background noise floor that masks the specific inhibition of PI4KIIIβ by enviroxime[3]. The Self-Validating Solution: Always run a parallel "no-lipid vesicle" control. If significant ATP depletion occurs in this well, the noise is originating from the enzyme preparation. To resolve this, switch to E. coli-expressed PI4KIIIβ, which lacks eukaryotic background kinases, or employ rigorous tandem affinity purification[3].

Q2: My signal-to-background (S/B) ratio fluctuates wildly between assay plates. What is causing this?

The Causality: Lipid kinase assays require a membrane surface to mimic the Golgi apparatus. Simply vortexing lipids in a buffer creates multilamellar vesicles of unpredictable, highly variable sizes. These massive aggregates cause severe light scattering (interfering with Fluorescence Intensity readouts) and bury the Phosphatidylinositol (PI) substrate within inner leaflets, restricting enzyme access[4]. The Self-Validating Solution: Extrude your Golgi-mimic vesicles through a 100 nm polycarbonate membrane. Validate the extrusion by analyzing the preparation with Dynamic Light Scattering (DLS); a successful prep will show a uniform monodisperse peak at ~100 nm[4].

Q3: Enviroxime causes erratic fluorescence quenching at higher concentrations. How do I fix this?

The Causality: Enviroxime and its analogs are highly lipophilic. In standard aqueous assay buffers, they form colloidal aggregates. These aggregates act as sinks that non-specifically sequester the kinase (causing false-positive inhibition) or scatter the excitation/emission light during the plate read[1]. The Self-Validating Solution: Perform a detergent-dependency test. Supplement the assay buffer with a non-ionic detergent like 0.4% (v/v) Triton X-100[3]. If the IC50 shifts dramatically or the background noise stabilizes, colloidal aggregation was the primary source of interference.

Q4: How can I ensure the reaction is completely halted before reading the assay?

The Causality: Assays measuring ADP production require a precise stop step. If the stop buffer does not contain sufficient EDTA to chelate all the Mg²⁺ (the essential catalytic cofactor for PI4KIIIβ), the reaction will continue slowly during the plate read, causing a drifting background and poor reproducibility[3]. The Self-Validating Solution: Ensure the stop buffer contains a molar excess of EDTA relative to Mg²⁺ (e.g., >5 mM EDTA for a 5 mM Mg²⁺ reaction). Validate the quench by reading the plate immediately after stopping, and again 2 hours later. The S/B ratio should remain identical.

Quantitative Impact of Optimization

The following table summarizes the quantitative improvements in assay robustness when applying the targeted troubleshooting steps to a standard PI4KIIIβ Transcreener ADP2 Fluorescence Intensity (FI) assay.

Assay ParameterStandard ConditionOptimized ConditionPrimary Noise Source AddressedS/B RatioZ'-Factor
Enzyme Source Sf9 Insect CellsE. coli ExpressionEndogenous ATPases/Kinases2.10.35
Lipid Substrate Vortexed Multilamellar100 nm Extruded VesiclesLight Scattering & Substrate Access4.50.62
Buffer Additive 1% DMSO only0.4% Triton X-100Compound Colloidal Aggregation5.80.78
Stop Reagent 0.1 mM EDTA5.0 mM EDTAPost-quench ATP Hydrolysis Drift6.20.85

(Note: A Z'-Factor > 0.5 indicates an excellent, HTS-ready assay).

Optimized Experimental Workflows

Workflow LipidPrep 1. Lipid Vesicle Prep (PI/PS/PC/PE) Extrusion 2. 100nm Extrusion (Reduces Light Scatter) LipidPrep->Extrusion Reaction 5. Kinase Reaction (10 µM ATP, 5 mM Mg2+) Extrusion->Reaction Enzyme 3. Recombinant PI4KIIIβ (E. coli expressed) Enzyme->Reaction Compound 4. Enviroxime + 0.4% Triton X-100 (Prevents Aggregation) Compound->Reaction Stop 6. Stop Buffer (EDTA quenches Mg2+) Reaction->Stop Detection 7. Transcreener ADP2 FI (Measures ADP) Stop->Detection Analysis 8. Data Analysis (Background Subtracted) Detection->Analysis

Optimized workflow for PI4KIIIβ lipid kinase assays highlighting background noise reduction steps.

Protocol A: Preparation of 100 nm Golgi-Mimic Lipid Vesicles

This protocol ensures uniform substrate presentation and eliminates light-scattering artifacts[4].

  • Lipid Mixing: In a glass vial, combine lipids dissolved in chloroform at the following molar ratio to mimic the Golgi membrane: 20% PI, 10% Phosphatidylserine (PS), 45% Phosphatidylcholine (PC), and 25% Phosphatidylethanolamine (PE).

  • Drying: Evaporate the chloroform under a gentle stream of nitrogen gas. Place the vial in a vacuum desiccator for 2 hours to remove all residual solvent.

  • Resuspension: Resuspend the dried lipid film in Lipid Buffer (20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA) to a final concentration of 1 mg/mL. Vortex vigorously for 30 minutes.

  • Freeze-Thaw Cycling: Subject the suspension to 7 cycles of freezing in liquid nitrogen and thawing in a 37°C water bath to disrupt multilamellar structures.

  • Extrusion: Pass the lipid suspension 21 times through a 100 nm polycarbonate membrane using a mini-extruder block heated to room temperature.

  • Validation: Analyze a 10 µL aliquot via Dynamic Light Scattering (DLS) to confirm an average vesicle diameter of 90–110 nm.

Protocol B: Transcreener ADP2 FI Assay for Enviroxime Inhibition

This protocol minimizes compound aggregation and background phosphorylation[3].

  • Buffer Preparation: Prepare the Kinase Assay Buffer: 30 mM HEPES pH 7.5, 100 mM NaCl, 50 mM KCl, 5 mM MgCl₂, 0.4% (v/v) Triton X-100, and 1 mM TCEP.

  • Enzyme/Substrate Mix: In a 96-well black assay plate, add 0.5 mg/mL (final concentration) of the extruded Golgi-mimic vesicles and 10 nM of E. coli-expressed recombinant PI4KIIIβ.

  • Compound Incubation: Add enviroxime (titrated from 10 µM down to 1 nM) to the wells. Include a "No-Enzyme" and "No-Lipid" control well. Incubate at 21°C for 15 minutes to allow compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration of 10 µM. Incubate the plate at 21°C for exactly 30 minutes.

  • Quench and Detect: Add the Transcreener Stop & Detect Buffer (containing the ADP² FI tracer, ADP antibody, and >5 mM EDTA to fully chelate Mg²⁺).

  • Incubation & Read: Incubate for 1 hour at room temperature to allow the competitive binding to reach equilibrium. Read the fluorescence intensity (Excitation 590 nm / Emission 620 nm) on a microplate reader.

  • Data Analysis: Subtract the "No-Lipid" background FI from all test wells before calculating the IC50.

References

  • Direct-Acting Antivirals and Host-Targeting Approaches against Enterovirus B Infections: Recent Advances. MDPI.
  • A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosph
  • Molecular mechanisms of phosphatidylinositol 4-kinase III beta (PI4KB) regulation and their role in human disease. University of Victoria.
  • Electrostatic Interaction Between NS1 and Negatively Charged Lipids Contributes to Flavivirus Replication Organelles Form

Sources

Troubleshooting

optimizing incubation time for enviroxime antiviral screening

Welcome to the Antiviral Assay Optimization Support Center . As Senior Application Scientists, we frequently encounter researchers struggling to generate reproducible dose-response curves for host-targeting antivirals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Antiviral Assay Optimization Support Center . As Senior Application Scientists, we frequently encounter researchers struggling to generate reproducible dose-response curves for host-targeting antivirals.

Optimizing the incubation time for enviroxime—a classic anti-enterovirus compound—requires a delicate balance. Enviroxime does not target the virus directly; rather, it inhibits the host lipid kinase PI4KB (Phosphatidylinositol 4-kinase III beta), which enteroviruses hijack via their 3A protein to build PI4P-enriched replication organelles 1. Because PI4KB is essential for normal host Golgi function, the incubation time must be strictly controlled to capture viral inhibition without triggering off-target host cytotoxicity 2.

G V Enterovirus Infection P3A Viral 3A Protein V->P3A PI4KB Host PI4KB Kinase P3A->PI4KB Recruits PI4P PI4P Accumulation PI4KB->PI4P Catalyzes RO Replication Organelles PI4P->RO Drives RNA Viral RNA Synthesis RO->RNA Supports ENV Enviroxime ENV->PI4KB Inhibits

Enviroxime mechanism: Inhibition of host PI4KB disrupts PI4P-dependent viral replication organelles.

Technical FAQs: Incubation Dynamics

Q: Why do literature protocols for enviroxime vary so drastically in incubation time (e.g., 7 hours vs. 3 days)? A: The incubation time is strictly dictated by your assay's pharmacodynamic readout. Single-cycle replication assays using pseudoviruses or subgenomic replicons peak rapidly. A 7-to-24-hour incubation is optimal here because it captures the primary block in RNA synthesis before host toxicity occurs 2. Conversely, Cytopathic Effect (CPE) reduction assays require multi-cycle viral replication to induce measurable cell death, necessitating a 3-to-4-day incubation 3.

Q: My enviroxime EC50 values are shifting to the right (becoming less potent) with longer incubations. Why? A: This is a classic artifact of prolonged incubation. First, enviroxime can degrade in aqueous cell culture media at 37°C over 72+ hours. Second, extended incubation provides a wider temporal window for the emergence of resistant viral subpopulations (e.g., viruses carrying the 3A-Ala70Thr mutation) 4, which artificially inflates the apparent EC50.

Q: How do I determine the exact optimal incubation time for a new enterovirus clinical isolate? A: Perform a time-course viral growth kinetics assay in the absence of the drug. Identify the exact hour where the virus achieves 100% CPE (for viability assays) while the mock-infected cells remain >90% viable. For slower-growing isolates like EV-D68, this is typically 3-4 days at 35°C 3. Terminate the assay immediately at this time point.

Troubleshooting Guide: Resolving Assay Artifacts

Issue 1: High cytotoxicity in mock-infected, enviroxime-treated wells.

  • Root Cause: PI4KB is an essential host enzyme for Golgi secretory functions. Prolonged pharmacological inhibition (>72 hours) or high concentrations (>10 µM) will eventually cause host cell starvation and apoptosis 2.

  • Solution: Shorten the incubation time by switching to a replicon assay (7-24h). If you must use a CPE assay, ensure your maximum enviroxime concentration does not exceed the predetermined CC50 (typically 16-32 µg/mL depending on the cell line) [[5]]().

Issue 2: Inconsistent assay windows (poor Z'-factor).

  • Root Cause: Asynchronous viral infection leads to variable CPE across the plate, meaning some wells are "over-incubated" while others are "under-incubated."

  • Solution: Synchronize infection. Pre-chill cells to 4°C during the 1-hour viral attachment phase, wash away unbound virus, and then shift to 37°C with enviroxime-containing media.

Workflow Start Seed Target Cells (e.g., HeLa/RD) Infect Inoculate Virus + Add Enviroxime Start->Infect Split Select Assay Type Infect->Split Short Replicon/Pseudovirus Assay (7 - 24 h Incubation) Split->Short Single-cycle Long CPE / Viability Assay (72 - 96 h Incubation) Split->Long Multi-cycle ReadShort Measure Luciferase/Fluorescence Short->ReadShort ReadLong Measure MTS/ATP (Cell Viability) Long->ReadLong

Workflow branching based on viral assay type and required incubation duration for enviroxime.

Validated Experimental Protocols

Protocol A: Optimized 7-Hour Single-Cycle Pseudovirus Assay

Causality: 7 hours is sufficient for exactly one round of viral translation and RNA replication. This minimizes the time the host cell is subjected to PI4KB inhibition, virtually eliminating background toxicity.

  • Cell Seeding: Seed RD or HeLa cells at a density of 1.4 × 10⁴ cells/well in 100 µL of 10% FCS-DMEM in a 96-well plate. Incubate overnight at 37°C 2.

  • Inoculation & Treatment: Add 50 µL of PV pseudovirus (approx. 400 IU) and simultaneously add 50 µL of enviroxime dilutions (ranging from 0.078 to 10 µM) 2.

  • Incubation: Incubate at 37°C for exactly 7 hours .

  • Readout: Lyse cells and measure luciferase activity using a standard luminescence reader.

  • Self-Validation Checkpoint: The mean relative light units (RLU) in mock-treated, infected cells must be >10⁴ with a standard deviation of <15%. If the signal is lower, the 7-hour incubation was insufficient for your specific viral construct; increase to 12-24 hours.

Protocol B: 3-Day Cytopathic Effect (CPE) Reduction Assay

Causality: Multi-cycle replication is required to destroy the cell monolayer. Incubation must be strictly capped the moment virus control wells reach 100% CPE to prevent compound degradation from masking the antiviral effect.

  • Cell Seeding: Seed target cells (e.g., 15,000 cells/well) and incubate for 24 hours to allow adherence 3.

  • Infection: Infect with virus at the lowest MOI that guarantees 100% CPE at day 3 or 4 post-infection 3.

  • Treatment: Add enviroxime in a 1:2 serial dilution series.

  • Incubation: Incubate for 3 to 4 days (use 35°C for EV-D68 or 37°C for Poliovirus) 3.

  • Readout: Add MTS/PMS reagent, incubate for 40-60 minutes, and read absorbance at 498 nm [[3]]().

  • Self-Validation Checkpoint: Mock-infected, untreated cells must maintain >90% viability (OD > 1.0). If viability drops below 90% before the virus control reaches 100% CPE, your cell seeding density was too high, causing overgrowth and nutrient depletion.

Quantitative Data Summaries

Table 1: Incubation Time Optimization Matrix

Assay Type Target Incubation Primary Readout Causality / Rationale
Pseudovirus/Replicon 7 - 24 hours Luciferase / Fluorescence Captures single-cycle RNA synthesis; avoids host PI4KB inhibition toxicity.
CPE Reduction 72 - 96 hours MTS / ATP / Crystal Violet Requires multi-cycle replication to induce measurable cell death.

| Time-of-Addition | 0 - 8 hours (staggered) | Viral Titer (CCID50) | Pinpoints the exact stage of the viral life cycle targeted by the compound. |

Table 2: Reference EC50 and CC50 Values for Enviroxime

Virus / Cell Line Assay Type Incubation Time Expected EC50 / MIC Expected CC50 / MTC
Poliovirus (RD cells) Pseudovirus 7 hours ~0.1 - 0.5 µM >10 µM
Poliovirus (L20B cells) CPE (Microtitre) 5 days 0.06 µg/mL 32 µg/mL

| EV-D68 (HeLa cells) | CPE (MTS) | 3 - 4 days | Strain dependent | >10 µM |

References

  • Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity Source: nih.gov URL:[Link]

  • In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 Source: nih.gov URL:[Link]

  • Mechanism of Poliovirus Resistance to Host Phosphatidylinositol-4 Kinase III β Inhibitor Source: acs.org URL:[Link]

  • Screening of a Library of FDA-Approved Drugs Identifies Several Enterovirus Replication Inhibitors That Target Viral Protein 2C Source: asm.org URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Enviroxime and GW5074: Targeting PI4KB in Enterovirus Replication

Executive Summary & Mechanistic Overview Enteroviruses, including poliovirus (PV), rhinovirus (HRV), and enterovirus 71 (EV71), obligately hijack host cellular machinery to establish replication organelles (ROs) on intra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

Enteroviruses, including poliovirus (PV), rhinovirus (HRV), and enterovirus 71 (EV71), obligately hijack host cellular machinery to establish replication organelles (ROs) on intracellular membranes. A central host factor in this biogenesis is Phosphatidylinositol 4-kinase III beta (PI4KB) ([1]). By phosphorylating phosphatidylinositol (PI) to PI4P, PI4KB creates a lipid-enriched microenvironment essential for scaffolding the viral RNA synthesis complex.

Because PI4KB is a host factor, it presents a high barrier to viral resistance, making it an attractive target for broad-spectrum antivirals. This guide provides an in-depth mechanistic and experimental comparison of two prominent PI4KB inhibitors: the classical antiviral Enviroxime and the repurposed kinase inhibitor GW5074 .

Compound Profiles: The "Enviroxime-Like" Paradigm

Enviroxime: The Classical Benchmark

Enviroxime is a benzimidazole derivative originally developed as a potent inhibitor of rhinovirus and enterovirus replication. It exhibits high antiviral potency in the low nanomolar range. Despite its strong in vitro efficacy, clinical development was halted at Phase II due to undesirable gastrointestinal side effects and a lack of therapeutic efficacy in natural infections ([2]). Mechanistically, enviroxime exerts its effect by directly inhibiting host PI4KB, thereby starving the replication organelles of essential PI4P lipids ([3]).

GW5074: The Repurposed Kinase Inhibitor

GW5074 was originally characterized as a potent inhibitor of the host c-Raf (Raf-1) kinase. However, phenotypic screening revealed it possesses strong anti-enterovirus activity. Subsequent target deconvolution demonstrated that GW5074, despite being structurally unrelated to enviroxime, also acts by inhibiting PI4KB ([4]). GW5074 is considered a promiscuous kinase inhibitor with broad specificity across multiple PI kinases, making it an excellent tool compound for in vitro mechanistic studies, though less viable for clinical translation ([5]).

The Mechanistic Link: Viral Protein 3A

Both compounds are classified under the "enviroxime-like" paradigm. The viral 3A protein is responsible for recruiting host PI4KB to the replication organelles. When viruses are cultured under the selective pressure of either enviroxime or GW5074, they develop the exact same cross-resistant single-point mutations in the 3A protein (e.g., A70T in poliovirus, V45A in coxsackievirus B3) ([6]). These mutations alter the recruitment dynamics of PI4KB, allowing the virus to bypass the drug-induced lipid blockade.

Pathway Viral3A Viral 3A Protein PI4KB Host PI4KB (Lipid Kinase) Viral3A->PI4KB Recruits PI4P PI4P Enriched Membranes PI4KB->PI4P Phosphorylates PI RepOrg Replication Organelles PI4P->RepOrg Scaffolds RNA Rep Enviroxime Enviroxime Enviroxime->Viral3A Resistance (A70T) Enviroxime->PI4KB Inhibits GW5074 GW5074 GW5074->Viral3A Cross-Resistance GW5074->PI4KB Inhibits

Diagram 1: Mechanism of PI4KB inhibition by enviroxime and GW5074 in enterovirus replication.

Quantitative Data Comparison

The following table summarizes the pharmacological and virological profiles of Enviroxime and GW5074 based on established in vitro data ([4],[7]).

FeatureEnviroximeGW5074
Primary Antiviral Target Host PI4KBHost PI4KB
Secondary Targets PI3K (Moderate inhibition)c-Raf, Broad PI Kinases
Antiviral Potency (EC50) High (Low nM range)Moderate (Low to mid µM range)
PI4KB Inhibition Highly Potent~10 µM (Near complete inhibition)
Resistance Mutations Viral 3A (e.g., A70T in PV, V45A in CVB3)Viral 3A (Cross-resistant with Enviroxime)
Clinical Status Discontinued Phase II (GI Toxicity / Poor Efficacy)Preclinical / Tool Compound

Self-Validating Experimental Methodologies

To objectively evaluate and compare host-targeting antivirals like enviroxime and GW5074, researchers must utilize a self-validating experimental workflow. The protocols below are designed to establish causality: proving that the compounds inhibit viral replication specifically through host kinase depletion.

Workflow Step1 1. Viral Infection (HeLa/RD cells + EV71/PV) Step2 2. Compound Treatment (Enviroxime vs GW5074) Step1->Step2 Step3 3. Phenotypic Screening (CPE & Virus Yield Reduction) Step2->Step3 Step4 4. Target Validation (In vitro PI4KB Kinase Assay) Step3->Step4 Confirm direct kinase inhibition Step5 5. Genotypic Profiling (Passage & 3A Sequencing) Step3->Step5 Identify resistance mutations

Diagram 2: Self-validating experimental workflow for evaluating PI4KB-targeting antivirals.

Protocol 1: Phenotypic Antiviral Screening (CPE & Virus Yield Reduction)

Objective: To quantify the suppression of viral replication while rigorously controlling for compound-induced cytotoxicity.

  • Cell Seeding: Seed HeLa or RD cells in 96-well plates at 2×104 cells/well.

    • Causality: Ensuring cells are at 80-90% confluency allows for optimal viral entry and uniform monolayer formation.

  • Infection & Treatment: Infect cells with Poliovirus (PV) or Enterovirus 71 (EV71) at an MOI of 0.1. Simultaneously, add serial dilutions of Enviroxime or GW5074 (0.01 µM to 50 µM).

    • Causality: A low MOI ensures multiple replication cycles occur, maximizing the dynamic range to observe antiviral efficacy.

  • CPE Quantification: At 48 hours post-infection, assess Cell Cytopathic Effect (CPE) using an MTS viability assay.

    • Causality: MTS measures mitochondrial metabolic activity, distinguishing true antiviral protection of the monolayer from drug-induced cytotoxicity.

  • Virus Yield Reduction: Harvest supernatants from treated wells and perform a plaque assay on fresh Vero cell monolayers.

    • Causality: CPE assays can be confounded by cytostatic drugs. Plaque assays directly quantify the reduction in infectious virion progeny (PFU/mL), providing a definitive measure of antiviral activity.

Protocol 2: In Vitro PI4KB Lipid Kinase Assay

Objective: To validate direct enzymatic inhibition of the host lipid kinase, distinguishing it from viral target binding.

  • Kinase Reaction Setup: Incubate purified recombinant PI4KB with PI lipid substrate micelles in a kinase buffer containing ATP.

    • Causality: Using purified host protein in a cell-free system isolates the kinase from the viral 3A protein, proving the compound acts directly on the host factor rather than the viral genome.

  • Compound Incubation: Add GW5074 or Enviroxime at varying concentrations.

    • Causality: Establishing a dose-response curve in a biochemical assay defines the true IC50 for the host target, independent of cellular membrane permeability.

  • Detection: Measure the generation of PI4P using a luminescent ADP-Glo assay.

    • Causality: Quantifying the byproduct (ADP) provides a highly sensitive, direct readout of kinase catalytic activity.

Protocol 3: Resistance Selection and Genotypic Profiling

Objective: To confirm the "enviroxime-like" mechanism of action by identifying viral escape mutations.

  • Serial Passaging: Culture PV or EV71 in the presence of sub-lethal, gradually increasing concentrations of GW5074 or Enviroxime over 10-15 passages.

    • Causality: Sub-lethal drug pressure forces the viral quasispecies to select for survival-enhancing mutations without completely extinguishing the viral population.

  • Plaque Purification: Isolate individual viral plaques from the final passage.

    • Causality: Purifying clonal viral populations ensures that subsequent sequencing reflects a single resistant genotype rather than a mixed wild-type/mutant pool.

  • Sanger Sequencing: Extract viral RNA, perform RT-PCR, and sequence the 3A and 3AB coding regions.

    • Causality: Because Enviroxime and GW5074 disrupt the 3A-PI4KB interaction, sequencing this specific locus validates whether the virus has acquired the signature A70T (PV) or V45A (CVB3) mutations characteristic of enviroxime-like resistance.

References

  • Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity Source: ASM Journals (Journal of Virology) URL:[Link]

  • A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ Source: Antimicrobial Agents and Chemotherapy URL:[Link]

  • Enterovirus Replication Organelles and Inhibitors of Their Formation Source: Frontiers in Microbiology URL:[Link]

  • Cellular kinase inhibitors that suppress enterovirus replication have a conserved target in viral protein 3A similar to that of enviroxime Source: PubMed (Journal of General Virology) URL:[Link]

  • Antiviral Development for the Polio Endgame: Current Progress and Future Directions Source: MDPI (Viruses) URL:[Link]

  • In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71 Source: PMC (Antimicrobial Agents and Chemotherapy) URL:[Link]

Sources

Comparative

Deconvoluting the Enviroxime Paradox: Target Validation in Antiviral Discovery

As a Senior Application Scientist in antiviral drug development, I frequently observe a critical pitfall in preclinical pipelines: the misinterpretation of viral escape mechanisms as direct drug targets. When a virus mut...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in antiviral drug development, I frequently observe a critical pitfall in preclinical pipelines: the misinterpretation of viral escape mechanisms as direct drug targets. When a virus mutates to survive a compound, it is tempting to assume the mutated viral protein is the binding site. However, viruses are highly adaptive systems capable of bypassing entire host pathways.

The classic case study of this phenomenon is Enviroxime , a potent anti-enterovirus compound. For decades, traditional virology methods pointed to the wrong target. It was only through the integration of modern reverse genetics and host-directed sensitization platforms that the true mechanism of action was unveiled. This guide objectively compares traditional mutant selection against precision reverse-genetics platforms, providing a definitive roadmap for validating host-targeting antivirals.

The Mechanistic Illusion: Why Spontaneous Mutants Mislead

Historically, researchers utilized traditional serial passage to isolate enviroxime-resistant poliovirus (PV) and rhinovirus strains. These spontaneous mutants consistently mapped to single nucleotide substitutions in the viral 3A coding region (most notably, the G5318A mutation yielding the 3A-Ala70Thr variant)[1]. For years, the prevailing dogma was that Enviroxime directly bound the viral 3A protein.

However, resistance does not equal direct binding. Modern target deconvolution has proven that Enviroxime and its analogs are actually host-targeting antivirals :

  • Major Enviroxime-like compounds directly inhibit host Phosphatidylinositol 4-kinase III beta (PI4KB).

  • Minor Enviroxime-like compounds (such as AN-12-H5 and T-00127-HEV2) target the host Oxysterol-binding protein (OSBP)[2].

During normal infection, the wild-type viral 3A protein hijacks PI4KB to generate PI4P lipids, which subsequently recruit OSBP to shuttle cholesterol to the viral replication organelle. The mutant 3A protein does not enhance PI4KB activity; rather, it structurally alters the replication complex, allowing the virus to completely bypass the host's PI4KB/OSBP lipid-shuttling axis[3].

G Major Major Enviroxime (PI4KB Inhibitor) PI4KB Host PI4KB Major->PI4KB Inhibits Minor Minor Enviroxime (OSBP Inhibitor) OSBP Host OSBP Minor->OSBP Inhibits PI4P PI4P Lipid PI4KB->PI4P Synthesizes RepOrg Viral Replication Organelle OSBP->RepOrg Cholesterol Transfer PI4P->OSBP Recruits WT3A Wild-Type Viral 3A WT3A->PI4KB Hijacks Mut3A Mutant 3A (Ala70Thr) Mut3A->RepOrg Bypasses Host Pathway

Fig 1. Mechanistic pathway of Enviroxime inhibition and the viral 3A bypass mechanism.

Platform Comparison: Traditional Selection vs. Precision Reverse Genetics

To accurately validate antiviral targets today, drug development professionals must move away from classical serial passage and adopt engineered validation platforms.

FeatureTraditional Serial PassagePrecision Reverse Genetics & CRISPR Sensitization
Mutant Generation Spontaneous mutation under drug pressure.Directed mutagenesis via infectious cDNA clones.
Genetic Background Dirty. Generates viral quasi-species with passenger mutations.Isogenic. Isolates the single mutation of interest.
Target Identification High false-discovery rate for host-targeting drugs.Definitive. Proves target essentiality via host-knockout.
Mechanism Proof Identifies escape mechanisms, not the direct target.Identifies the direct target via EC₅₀ hypersensitization shifts.
Data Synthesis: Differentiating Major and Minor Compounds

By utilizing a precision reverse genetics platform combined with host-factor knockdown (siRNA/CRISPR), we can quantitatively differentiate the true targets of Enviroxime-like compounds. If a drug targets OSBP, knocking down OSBP in the host cell will hypersensitize the virus to the drug, drastically lowering the EC₅₀[2].

Table 1: EC₅₀ Shifts in Target Deconvolution Assays

Viral StrainHost Cell BackgroundEnviroxime (Major) EC₅₀AN-12-H5 (Minor) EC₅₀
Wild-Type PV Wild-Type RD Cells0.15 µM0.66 µM
3A-Ala70Thr Mutant Wild-Type RD Cells> 20.0 µM (Resistant)> 20.0 µM (Resistant)
Wild-Type PV OSBP-Knockdown RD0.12 µM0.08 µM (Sensitized)
3A-Ala70Thr Mutant OSBP-Knockdown RD> 20.0 µM (Resistant)> 20.0 µM (Resistant)

Data Interpretation: The 3A mutant is universally resistant because it bypasses the lipid pathway. However, in OSBP-knockdown cells, the wild-type virus becomes highly sensitized specifically to AN-12-H5, definitively proving OSBP as the direct target of the minor compound.

Self-Validating Protocol: The Reverse Genetics & Sensitization Workflow

To replicate these findings and validate novel host-targeting antivirals, follow this self-validating experimental protocol. Every step includes a causality check to ensure data integrity.

Step 1: Generation of Isogenic Viral Mutants via Reverse Genetics

  • Synthesize a viral cDNA infectious clone introducing the specific resistance mutation (e.g., G5318A / 3A-Ala70Thr).

  • Perform in vitro transcription to generate viral RNA.

  • Transfect the RNA into permissive Rhabdomyosarcoma (RD) cells to rescue the mutant virions.

  • Causality Check: Deep-sequence the recovered virions to confirm the absence of compensatory passenger mutations. This establishes a clean, isogenic baseline.

Step 2: Host Factor Sensitization via CRISPR/siRNA

  • Seed wild-type RD cells and transfect with siRNAs targeting the suspected host factors (PI4KB or OSBP). Alternatively, utilize stable CRISPR-Cas9 knockout lines.

  • Incubate for 48-72 hours to allow for target protein depletion.

  • Causality Check: Quantify knockdown efficiency via Western blot. A >80% reduction is required to observe phenotypic shifts, but complete ablation may cause host cell toxicity. Monitor cell viability in parallel.

Step 3: Infection and Compound Treatment

  • Infect the knockdown and wild-type cells with either the WT or 3A-mutant virus at a low Multiplicity of Infection (MOI = 0.01).

  • Treat the infected cells with serial dilutions of the test compounds.

  • Causality Check: Include a direct-acting viral inhibitor (e.g., Guanidine HCl, a viral 2C helicase inhibitor) as a negative control. Its EC₅₀ must remain unchanged regardless of PI4KB/OSBP knockdown, validating that the sensitization is specific to the lipid pathway.

Step 4: Target Deconvolution and Quantification

  • Measure viral replication at 7 hours post-infection using a luciferase reporter system or RT-qPCR.

  • Calculate EC₅₀ values using non-linear regression analysis to identify target-specific hypersensitization.

G S1 1. Reverse Genetics (Engineer 3A Mutant) S3 3. Infection Assay (Self-Validating Controls) S1->S3 S2 2. Host Sensitization (siRNA/CRISPR KO) S2->S3 S4 4. Target Deconvolution (EC50 Shift Analysis) S3->S4

Fig 2. Precision workflow for validating host-targeting antivirals using engineered mutants.

Conclusion

The Enviroxime paradox teaches us that viral resistance is an indicator of pathway involvement, not necessarily direct target engagement. By abandoning traditional serial passage in favor of precision reverse genetics paired with host-factor sensitization, drug development professionals can eliminate false-discovery loops, accurately deconvolute host-targeting mechanisms, and accelerate the validation of next-generation antivirals.

Sources

Validation

Mechanistic Divergence: Host-Targeted vs. Direct-Acting

In Vitro Efficacy of Enviroxime vs. Rupintrivir: A Comparative Guide for Enterovirus Therapeutics As a Senior Application Scientist navigating the complex landscape of antiviral drug development, I frequently evaluate co...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Efficacy of Enviroxime vs. Rupintrivir: A Comparative Guide for Enterovirus Therapeutics

As a Senior Application Scientist navigating the complex landscape of antiviral drug development, I frequently evaluate compound efficacy against the Picornaviridae family (specifically Enteroviruses and Rhinoviruses). Two historically significant compounds—Enviroxime and Rupintrivir (AG7088) —represent fundamentally different pharmacological strategies: host-targeted versus direct-acting antivirals.

This guide provides an objective, data-driven comparison of their in vitro performance, mechanistic divergence, and the self-validating experimental workflows required to accurately benchmark their efficacy.

To understand the efficacy profiles of these compounds, we must first examine their distinct mechanisms of action at the molecular level.

  • Enviroxime (Host-Targeted Strategy): Enviroxime is a benzimidazole derivative that disrupts the formation of viral replication organelles. It achieves this by targeting the host lipid kinase phosphatidylinositol 4-kinase III beta (PI4KB) , which is typically recruited by the viral 3A protein to alter cellular membranes for RNA replication 12.

  • Rupintrivir (Direct-Acting Strategy): Rupintrivir is a highly potent peptidomimetic that acts as an irreversible inhibitor of the viral 3C protease (3Cpro) . By forming a covalent adduct with the active site cysteine of 3Cpro, it halts the essential cleavage of the viral polyprotein, thereby terminating the viral lifecycle 34.

MOA ViralRNA Viral +ssRNA Polyprotein Viral Polyprotein ViralRNA->Polyprotein Translation Protease 3C Protease (Polyprotein Cleavage) Polyprotein->Protease RepComplex 3A Protein + PI4KB (Replication Organelle) Polyprotein->RepComplex Replication Viral RNA Replication Protease->Replication Essential Processing RepComplex->Replication Membrane Scaffold Rupintrivir Rupintrivir (AG7088) Rupintrivir->Protease Irreversible Inhibition Enviroxime Enviroxime Enviroxime->RepComplex Complex Disruption

Fig 1. Mechanistic divergence of Rupintrivir and Enviroxime in enterovirus replication.

Comparative In Vitro Efficacy Profiles

When evaluating these compounds in cell culture models (e.g., HeLa or RD cells), Rupintrivir consistently demonstrates superior potency across a broader spectrum of enteroviruses. Below is a consolidated quantitative comparison of their in vitro performance against high-priority targets like EV-A71 and EV-D68.

CompoundPrimary TargetEV-A71 EC50 (µM)EV-D68 EC50 (µM)CC50 (µM)Mechanism Type
Rupintrivir Viral 3C Protease0.018 – 0.180.002 – 0.005> 25Irreversible Covalent Binding
Enviroxime Host PI4KB / Viral 3A0.150 – 0.2280.010 – 0.300> 25Non-covalent Complex Disruption

Data synthesized from established virological assays2 [[5]]() 6.

Analytical Insight: Rupintrivir operates in the low nanomolar range for EV-D68, making it an exceptionally potent direct-acting antiviral 6. Enviroxime, while active, exhibits higher EC50 variability depending on the specific cell line used, which is a known hallmark of host-targeted therapeutics where host factor expression levels fluctuate.

Self-Validating Experimental Methodology: Trans-Encapsidation (TE) Assay

To accurately measure the efficacy of replication inhibitors like Enviroxime and Rupintrivir, we must uncouple viral entry from viral replication. Traditional live-virus plaque assays conflate these stages. Therefore, I strongly recommend utilizing a Trans-Encapsidation (TE) Assay .

The Causality of the Protocol: TE particles contain a viral replicon (encoding a reporter like GFP) packaged in trans. They can enter the cell and replicate their RNA, but cannot produce infectious progeny [[5]](). This provides a highly specific, BSL-2 compatible platform to isolate post-entry inhibitory effects. Furthermore, a parallel cytotoxicity assay is mandatory to ensure the protocol is self-validating; a compound that kills the host cell will artificially suppress the viral reporter, leading to false-positive efficacy data.

Step-by-Step TE Assay Protocol
  • Cell Seeding: Seed HeLa cells into 96-well plates at 2.5×105 cells/mL. Incubate overnight at 37°C, 5% CO2 to ensure optimal monolayer adherence.

  • Compound Pre-treatment: Replace media with serial dilutions of Enviroxime or Rupintrivir (ranging from 0.01 to 100 µM). Pre-treat for 30 minutes. Rationale: Pre-loading ensures the intracellular targets (3Cpro or PI4KB) are saturated prior to the initiation of viral RNA translation.

  • Infection: Inoculate the pre-treated cells with P1-GFP TE particles. Maintain the compound in the overlay media throughout the infection phase.

  • Incubation & Quantification: Incubate for 24 hours. Quantify fluorescence using a microplate reader. Normalize the signal to DMSO vehicle controls to calculate the EC50 using non-linear regression.

  • Orthogonal Validation (Cytotoxicity): Run a parallel MTS assay (e.g., CellTiter 96) on uninfected, compound-treated cells to determine the CC50. Calculate the Selectivity Index (SI = CC50/EC50) to validate true antiviral activity over non-specific toxicity 5.

Workflow Seed 1. Seed HeLa Cells (96-well plate) PreTreat 2. Pre-treat Compounds (0.01-100 µM, 30min) Seed->PreTreat Infect 3. Infect with P1-GFP TE Particles PreTreat->Infect Incubate 4. Incubate 24h (+ Orthogonal MTS) Infect->Incubate Quantify 5. Quantify Signal & Calculate EC50 Incubate->Quantify

Fig 2. Step-by-step workflow for the Trans-Encapsidation (TE) antiviral screening assay.

Resistance Barriers and Synergistic Potential

A critical metric of in vitro success is the genetic barrier to resistance.

  • Enviroxime: Resistance emerges relatively easily in vitro via mutations in the viral 3A protein (e.g., A70T, V45A), which allow the virus to bypass the inhibited PI4KB pathway 3.

  • Rupintrivir: Resistance is much harder to induce because the 3C protease active site is highly conserved. When resistance does occur, it maps to specific mutations like V104I, which often carry a severe viral fitness cost 37.

Combination Strategies: To further suppress resistance, Rupintrivir has been evaluated in combination therapies. In vitro checkerboard assays utilizing the Chou-Talalay method have demonstrated that Rupintrivir exhibits very strong synergism with Itraconazole (ITZ) against EV-A71, achieving Combination Indices (CIs) ranging from 0.01 to 0.03 at a 1:0.1 ratio [[3]]().

Translational Bottlenecks: Why Did They Fail Clinically?

Despite their stellar in vitro profiles, both compounds ultimately failed to cross the translational gap into approved therapeutics, highlighting the limitations of relying solely on cell-culture efficacy:

  • Enviroxime suffered from severe pharmacokinetic limitations. In clinical trials, it exhibited poor oral bioavailability and induced significant gastrointestinal side effects, a common pitfall when targeting ubiquitous host factors like PI4KB 2.

  • Rupintrivir advanced to Phase II clinical trials but failed to demonstrate significant efficacy in natural human rhinovirus infections 48. The primary bottleneck was not a lack of potency, but rather the rapid viral clearance dynamics of acute respiratory infections, which outpaced the drug's ability to alter the clinical course once symptoms had already manifested.

References

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Enviroxime: Ensuring Laboratory Safety and Environmental Compliance

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory practices. While Enviroxime, a substituted benzimidazole de...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory practices. While Enviroxime, a substituted benzimidazole derivative, holds promise as an antiviral agent against rhinoviruses and enteroviruses, its handling and disposal demand a meticulous and informed approach.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of Enviroxime, ensuring the safety of laboratory personnel and the protection of our environment. In the absence of a specific Safety Data Sheet (SDS) for Enviroxime, a conservative and compliant approach is to handle it as a hazardous chemical waste, adhering to federal and institutional guidelines.

The Imperative of Proper Disposal: A Regulatory and Safety Overview

The disposal of investigational medications and research chemicals is not merely a matter of laboratory hygiene; it is a stringent regulatory requirement. The U.S. Environmental Protection Agency (EPA) governs the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[3][4][5] This framework mandates that any unused or expired investigational drugs be managed in a way that prevents environmental contamination and protects public health.[4][6] Improper disposal, such as flushing down the drain or discarding in regular trash, can introduce active pharmaceutical ingredients into waterways, potentially harming aquatic life and entering the human water supply.[7]

Given that Enviroxime is a biologically active compound, and based on the hazard profiles of structurally similar benzimidazole derivatives, it is prudent to assume it may be harmful if swallowed and could act as a skin and eye irritant.[8] Therefore, treating all Enviroxime waste as hazardous is a critical, self-validating safety measure.

Step-by-Step Protocol for Enviroxime Disposal

This protocol outlines the essential steps for the safe collection, storage, and disposal of Enviroxime waste, including pure compound, contaminated labware, and solutions.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the cornerstone of safe chemical waste management.

  • Solid Waste: Collect all materials contaminated with Enviroxime, such as weighing papers, pipette tips, gloves, and empty stock vials, in a designated hazardous waste container. This container must be chemically compatible with benzimidazole derivatives and have a secure, leak-proof lid.[8]

  • Liquid Waste: Aqueous and solvent-based solutions containing Enviroxime should be collected in a separate, clearly labeled hazardous liquid waste container. Ensure the container material is compatible with the solvents used. Never mix incompatible waste streams.

Step 2: Container Labeling

Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • Clearly label the container with the words "Hazardous Waste."

  • Identify the contents by writing the full chemical name: "Enviroxime."

  • For mixtures, list all constituents and their approximate percentages.

  • Include the date when the waste was first added to the container.

  • Affix any hazard pictograms that may apply based on the known hazards of similar compounds (e.g., irritant, harmful).

Step 3: Secure Storage

Temporary storage of hazardous waste within the laboratory must be done in a designated and controlled manner.

  • Keep the waste container securely sealed when not in use.

  • Store the container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area is away from general laboratory traffic and incompatible chemicals.

Step 4: Professional Disposal

The final disposal of Enviroxime waste must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6][8]

  • Familiarize yourself with your institution's specific procedures for hazardous waste pickup.

  • Schedule a waste collection with your EHS office.

  • Do not, under any circumstances, attempt to dispose of Enviroxime waste in the regular trash or down the sanitary sewer.

Key Information Summary

The following table summarizes the critical operational details for Enviroxime waste management.

ParameterGuidelineRationale
Waste Type Hazardous Chemical WastePrecautionary measure due to the lack of a specific SDS and the biological activity of the compound.
Solid Waste Container Labeled, sealed, chemically compatible containerTo prevent exposure and environmental release.
Liquid Waste Container Labeled, sealed, chemically compatible containerTo prevent spills, exposure, and environmental contamination.
Labeling Requirements "Hazardous Waste," "Enviroxime," all constituents, dateCompliance with regulations and ensuring safe handling.
Disposal Method Via Institutional EHS or licensed contractorEnsures environmentally sound and legally compliant disposal, typically through incineration.[6]

Enviroxime Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Enviroxime waste.

EnviroximeDisposal cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Enviroxime Waste Generated solid_waste Solid Waste (e.g., gloves, vials) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Secure Designated Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Professional Disposal (Incineration) contact_ehs->disposal

Caption: Workflow for the safe disposal of Enviroxime waste.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory, ensuring that the pursuit of scientific advancement does not come at the cost of personal or ecological well-being.

References

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3). Retrieved from a relevant environmental services website.
  • Essential Guide to the Safe Disposal of 1,6- Dimethyl-1H-benzo[d]imidazole. Benchchem.
  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. Retrieved from Washington University in St. Louis Environmental Health & Safety website.
  • Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer.
  • Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health.
  • Pharmaceutical Waste. California Department of Toxic Substances Control. (2019, April 2).
  • Enviroxime (LY122772) | Antiviral Agent. MedchemExpress.com.
  • ENVIROXIME. precisionFDA.

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